Product packaging for LRE1(Cat. No.:)

LRE1

Cat. No.: B608652
M. Wt: 280.78 g/mol
InChI Key: PDWZXKSZLRVSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems>LRE1 is a novel specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), binding to the bicarbonate activator binding site and inhibiting sAC via a unique allosteric mechanism, preventing sAC-dependent processes in cellular and physiological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN4S B608652 LRE1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-N-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZXKSZLRVSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LRE1 sAC Inhibitor: A Deep Dive into its Allosteric Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this compound's interaction with sAC, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Mechanism: Allosteric Inhibition via the Bicarbonate Binding Site

This compound exerts its inhibitory effect on soluble adenylyl cyclase (sAC) through a unique allosteric mechanism.[1][2][3][4] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to the bicarbonate (HCO3-) binding site, a region distinct from the ATP-binding catalytic site.[1][4] Bicarbonate is the physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes necessary for sAC activation. This non-competitive mode of inhibition with respect to ATP makes this compound a highly specific modulator of sAC activity.[1]

Crystallographic and kinetic studies have revealed that this compound not only occupies the bicarbonate binding site but also extends into a channel that connects this site to the active site.[1] This extended interaction is thought to contribute to the inhibitor's tight binding and specificity.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against sAC has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpeciesAssay ConditionsReference
IC50 ~3.2 µMHumanRecombinant sAC, in vitro
IC50 5.3 µMNot SpecifiedBiochemical Assay[5]
IC50 ~10 µMNot SpecifiedIn vitro

Signaling Pathway of sAC and its Inhibition by this compound

Soluble adenylyl cyclase plays a crucial role in various physiological processes, most notably in sperm capacitation and fertility. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream proteins, leading to changes in cell motility, metabolism, and other functions. This compound, by blocking sAC activation, effectively dampens this entire signaling cascade.

sAC_Signaling_Pathway cluster_activation sAC Activation cluster_inhibition sAC Inhibition cluster_downstream Downstream Signaling Bicarbonate Bicarbonate sAC_inactive sAC (inactive) Bicarbonate->sAC_inactive Calcium Calcium Calcium->sAC_inactive sAC_active sAC (active) sAC_inactive->sAC_active Activation sAC_inhibited sAC-LRE1 Complex (inactive) sAC_inactive->sAC_inhibited cAMP cAMP sAC_active->cAMP ATP to cAMP This compound This compound This compound->sAC_inactive Allosteric Binding sAC_inhibited->cAMP Inhibition ATP ATP ATP->sAC_active PKA_active PKA (active) cAMP->PKA_active Activation PKA_inactive PKA (inactive) Downstream_Effectors Downstream Effectors PKA_active->Downstream_Effectors Phosphorylation Physiological_Response Physiological Response (e.g., Sperm Capacitation) Downstream_Effectors->Physiological_Response HTS_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library sAC_Assay Incubate with sAC, ATP, and activators (HCO3-, Ca2+) Compound_Library->sAC_Assay Quench_Reaction Quench Reaction sAC_Assay->Quench_Reaction Mass_Spec Mass Spectrometry Analysis (Measure cAMP levels) Quench_Reaction->Mass_Spec Hit_Identification Identify Compounds that Reduce cAMP Production Mass_Spec->Hit_Identification Confirmation Hit Confirmation and Dose-Response Analysis Hit_Identification->Confirmation End End Confirmation->End

References

LRE1: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase (sAC)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), a widely distributed source of the second messenger cyclic AMP (cAMP), is a key regulator of numerous physiological processes. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, playing crucial roles in sperm motility, capacitation, and other cellular functions.[1][2] The development of specific inhibitors for sAC is essential for dissecting its distinct signaling pathways and for exploring its therapeutic potential. This document provides a comprehensive technical overview of LRE1, a novel, potent, and selective allosteric inhibitor of sAC. This compound offers a valuable tool for studying sAC-mediated signaling and represents a promising lead compound for the development of non-hormonal contraceptives and other therapeutics.

Introduction to Soluble Adenylyl Cyclase (sAC)

Mammalian cells utilize two main classes of adenylyl cyclases to produce cAMP: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2] While tmACs are integral membrane proteins activated by G-protein coupled receptors (GPCRs), sAC is a soluble enzyme found in the cytoplasm, nucleus, and mitochondria.[2] This distinct subcellular localization allows sAC to regulate specific cAMP microdomains within the cell, mediating diverse physiological functions independently of GPCR signaling.[1][2]

sAC activity is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a cellular sensor for these crucial physiological parameters.[1][2] Its role is particularly well-established in sperm, where sAC-dependent cAMP production is essential for motility and capacitation, the process by which sperm acquire the ability to fertilize an egg.[2][3] The critical function of sAC in fertility has made it a compelling target for the development of non-hormonal contraceptives.[3][4]

This compound: A Novel sAC Inhibitor

The discovery of this compound provided a significant advancement in the pharmacological toolkit for studying sAC.[1][2] Identified through a high-throughput screen utilizing a mass spectrometry-based adenylyl cyclase assay, this compound emerged as a potent and selective inhibitor of sAC.[1][2]

Mechanism of Action: Allosteric Inhibition

This compound exhibits a unique allosteric mechanism of inhibition.[1][2] Structural and kinetic studies have revealed that this compound binds to the bicarbonate binding site of sAC.[1][2][3] This binding event is competitive with the physiological activator, bicarbonate, but non-competitive with the substrate, ATP.[3] This allosteric mode of action, targeting a regulatory site distinct from the active site, contributes to the high selectivity of this compound for sAC over the structurally related tmACs.[2]

Figure 1: Mechanism of this compound Inhibition cluster_sAC sAC Soluble Adenylyl Cyclase (sAC) cAMP cAMP sAC->cAMP Converts Inactive_sAC Inactive sAC Bicarbonate Bicarbonate (HCO₃⁻) AllostericSite Bicarbonate Binding Site (Allosteric Site) Bicarbonate->AllostericSite Activates This compound This compound This compound->AllostericSite Binds & Blocks ActiveSite ATP Binding Site AllostericSite->sAC Allosteric Inhibition ATP ATP ATP->ActiveSite Binds Inactive_sAC->cAMP Conversion Blocked

Figure 1: Mechanism of this compound Inhibition

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency of this compound against Soluble Adenylyl Cyclase

ParameterValueSpeciesAssay ConditionsReference
IC₅₀ ~3 µM-Purified sAC protein[3]
IC₅₀ 7.8 µMHumanPurified sAC protein[5]
IC₅₀ ≤ 10 µM-Purified sAC protein, 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃[2]

Table 2: Cellular Potency of this compound

Cell LineParameterValueAssay ConditionsReference
4-4 cells (HEK293 overexpressing sAC) IC₅₀11 µMcAMP accumulation assay with PDE inhibitors[2]
MLTC-1 Leydig cells IC₅₀20.7 µMLH-stimulated cAMP accumulation[6]

Table 3: Selectivity of this compound against Transmembrane Adenylyl Cyclases (tmACs)

tmAC IsoformThis compound Concentration% InhibitionReference
tmAC I 50 µMNo inhibition[2]
tmAC II 50 µMNo inhibition[2]
tmAC V 50 µMNo inhibition[2]
tmAC VIII 50 µMNo inhibition[2]
tmAC IX 50 µMNo inhibition[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.

Mass Spectrometry-Based Adenylyl Cyclase Assay

The discovery of this compound was enabled by a novel high-throughput screening method based on mass spectrometry.[1][2]

Principle: This assay directly measures the enzymatic conversion of ATP to cAMP by sAC. The use of mass spectrometry allows for a label-free, highly sensitive, and direct quantification of the product, cAMP.

General Protocol:

  • Reaction Mixture: Purified sAC enzyme is incubated with ATP, MgCl₂, CaCl₂, and NaHCO₃ in a suitable buffer.

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Quenching: The enzymatic reaction is stopped, typically by the addition of a strong acid or a chelating agent.

  • Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis, which may involve dilution and the addition of an internal standard (e.g., isotopically labeled cAMP).

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of cAMP produced.

Figure 2: Workflow for sAC Inhibitor Screening Start Start: Compound Library Assay Mass Spectrometry-Based Adenylyl Cyclase Assay Start->Assay Data Data Analysis: Identify Hits Assay->Data Hit Primary Hit: This compound Data->Hit Hit Confirmation Secondary Secondary Assays: - Potency (IC₅₀) - Selectivity (tmACs) - Mechanism of Action Hit->Secondary Lead Lead Compound Secondary->Lead

Figure 2: Workflow for sAC Inhibitor Screening

Cellular cAMP Accumulation Assay

To assess the efficacy of this compound in a cellular context, cAMP accumulation assays are performed.

Principle: This assay measures the total intracellular cAMP levels in response to sAC activity. To prevent the degradation of cAMP by phosphodiesterases (PDEs), the assay is typically conducted in the presence of PDE inhibitors.

General Protocol:

  • Cell Culture: Cells, such as the 4-4 cell line stably overexpressing sAC, are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with a cocktail of PDE inhibitors to block cAMP degradation.

  • Inhibitor Incubation: this compound is added to the cells at various concentrations and incubated for a specific duration.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.

sAC Signaling Pathway and the Role of this compound

sAC plays a central role in various signaling pathways. A key example is its function in sperm capacitation.

Figure 3: sAC Signaling in Sperm Capacitation Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Capacitation Sperm Capacitation (Motility, Hyperactivation) Phosphorylation->Capacitation This compound This compound This compound->sAC Inhibits

References

The Discovery and Development of LRE1: A Novel Allosteric Inhibitor of Soluble Adenylyl Cyclase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). sAC, a non-G-protein-regulated adenylyl cyclase, is a key enzyme in various physiological processes, including sperm motility and capacitation. This compound was identified through a novel mass-spectrometry-based high-throughput screen and has been characterized as a potent and selective inhibitor that binds to the bicarbonate activator binding site of sAC. This guide details the discovery methodology, mechanism of action, and key experimental protocols used in the characterization of this compound, presenting a valuable resource for researchers in cAMP signaling and drug development.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a crucial role in a multitude of cellular signaling pathways. In mammalian cells, cAMP is generated by two distinct classes of adenylyl cyclases: the well-characterized G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC), which is regulated by bicarbonate and calcium ions. The distinct localization and regulation of these adenylyl cyclase isoforms allow for compartmentalized cAMP signaling.

Soluble adenylyl cyclase has emerged as a critical enzyme in specific physiological contexts, most notably in sperm function, where it is essential for motility and capacitation—the final maturation steps required for fertilization.[1] Pharmacological inhibition of sAC has been proposed as a promising strategy for the development of non-hormonal contraceptives.[1] The discovery of this compound represents a significant advancement in the development of specific chemical probes to study sAC biology and as a potential lead compound for therapeutic development.[2][3]

Discovery of this compound

This compound was identified through an innovative high-throughput screening (HTS) campaign that utilized a mass-spectrometry-based adenylyl cyclase assay.[4][5] This approach offered a direct and sensitive method to measure the enzymatic activity of sAC, overcoming some of the limitations of traditional cAMP assays.

High-Throughput Screening Workflow

The HTS workflow was designed to efficiently screen a large chemical library for inhibitors of sAC. The key stages of the workflow are outlined below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Analysis cluster_validation Hit Validation Compound_Library Compound Library Dispensing Compound Dispensing Compound_Library->Dispensing sAC_Enzyme Purified sAC Enzyme Assay_Plate 384-well Assay Plate sAC_Enzyme->Assay_Plate Incubation Enzyme-Inhibitor Incubation Assay_Plate->Incubation Dispensing->Assay_Plate Reaction_Initiation Addition of ATP Incubation->Reaction_Initiation Reaction_Quench Quenching Reaction_Initiation->Reaction_Quench MS_Analysis Mass Spectrometry Analysis (cAMP detection) Reaction_Quench->MS_Analysis Data_Analysis Data Analysis (Hit Identification) MS_Analysis->Data_Analysis Dose_Response Dose-Response Curves Data_Analysis->Dose_Response Selectivity_Assays Selectivity Assays Dose_Response->Selectivity_Assays LRE1_Hit Identification of this compound Selectivity_Assays->LRE1_Hit

Caption: High-throughput screening workflow for the discovery of sAC inhibitors.

Mechanism of Action of this compound

This compound inhibits sAC through a unique allosteric mechanism.[3][6] Structural and biochemical studies have revealed that this compound binds to the bicarbonate binding site of the enzyme.[2][3] Bicarbonate is a physiological activator of sAC, and by occupying this site, this compound prevents the conformational changes required for enzymatic activity. This allosteric mode of inhibition confers specificity for sAC over tmACs, which are not regulated by bicarbonate.[7]

sAC Signaling Pathway in Sperm Capacitation

The process of sperm capacitation is a complex signaling cascade that is critically dependent on the activity of sAC. The pathway is initiated by the influx of bicarbonate and calcium ions into the sperm cell, leading to the activation of sAC and a subsequent rise in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates a cascade of downstream protein targets, ultimately leading to hyperactivated motility and the ability to undergo the acrosome reaction, both of which are essential for fertilization.[1]

sAC_Signaling_Pathway cluster_membrane Sperm Plasma Membrane cluster_cytosol Cytosol cluster_function Sperm Function HCO3_in HCO3- Influx sAC sAC HCO3_in->sAC Activates Ca2_in Ca2+ Influx Ca2_in->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to This compound This compound This compound->sAC Inhibits ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Hyperactivation Hyperactivated Motility Downstream->Hyperactivation Acrosome_Reaction Acrosome Reaction Readiness Downstream->Acrosome_Reaction

Caption: Simplified sAC signaling pathway in sperm capacitation and the inhibitory action of this compound.

Quantitative Data

The potency and selectivity of this compound have been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and, for comparison, other relevant sAC inhibitors.

Table 1: In Vitro Potency of sAC Inhibitors

CompoundBiochemical IC50 (µM)Reference
This compound 5.3[4]
KH7~10[3]
TDI-102290.1135[4]
TDI-111550.0157[4]
TDI-118610.0051[4]

Table 2: Cellular Potency of sAC Inhibitors

CompoundCellular IC50 in 4-4 cells (µM)Reference
This compound 11[8]
KH7~30[8]
TDI-102290.1[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Mass-Spectrometry-Based sAC Activity Assay

This assay was the cornerstone of the high-throughput screen that led to the discovery of this compound.

  • Principle: The enzymatic activity of sAC is measured by directly quantifying the production of cAMP from ATP using mass spectrometry.

  • Reagents:

    • Purified recombinant human sAC

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 40 mM NaHCO₃

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Quenching solution: Acetonitrile with an internal standard (e.g., ¹³C₅-cAMP)

  • Procedure:

    • Dispense test compounds into a 384-well plate.

    • Add purified sAC enzyme to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the ATP-containing assay buffer.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

    • Stop the reaction by adding the quenching solution.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of cAMP produced relative to the internal standard.

Cellular sAC Activity Assay in 4-4 Cells

This cell-based assay is used to determine the potency of sAC inhibitors in a cellular context.[6][9]

  • Cell Line: HEK293 cells stably overexpressing truncated rat sAC (4-4 cells). In these cells, cAMP accumulation upon phosphodiesterase (PDE) inhibition is almost exclusively due to sAC activity.[9]

  • Reagents:

    • 4-4 cells

    • DMEM with 10% FBS

    • Test compounds (e.g., this compound)

    • IBMX (a broad-spectrum PDE inhibitor)

    • 0.1 M HCl for cell lysis

    • cAMP detection kit (e.g., ELISA-based)

  • Procedure:

    • Seed 4-4 cells in a 24-well plate at a density of 5 x 10⁶ cells/ml and culture overnight.[9]

    • Replace the medium with fresh medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 10 minutes at 37°C.[6]

    • Stimulate cAMP accumulation by adding 500 µM IBMX.[6][9]

    • Incubate for 5 minutes at 37°C.[6][9]

    • Lyse the cells with 0.1 M HCl.[9]

    • Quantify the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

Sperm Motility and Capacitation Assays

These assays are crucial for evaluating the physiological effects of sAC inhibitors on sperm function.

  • Principle: The impact of sAC inhibitors on sperm motility parameters and the ability of sperm to undergo capacitation are assessed using computer-assisted sperm analysis (CASA) and capacitation-specific staining.

  • Sperm Preparation:

    • Collect epididymal sperm from mice.

    • Allow sperm to "swim-up" into a capacitation medium (e.g., modified Tyrode's medium) containing bicarbonate.

  • Motility Analysis (CASA):

    • Incubate sperm in capacitation medium with or without the test compound.

    • Load sperm samples into a motility chamber.

    • Analyze sperm motility parameters (e.g., velocity, beat cross frequency) using a CASA system.

  • Capacitation Assay (e.g., Chlortetracycline Staining):

    • Incubate sperm under capacitating conditions with or without the test compound.

    • Stain sperm with chlortetracycline (CTC), a fluorescent probe that changes its staining pattern on the sperm head depending on the capacitation state.

    • Evaluate the percentage of capacitated sperm by fluorescence microscopy.

Cell Viability Assay

This assay is performed to assess the potential cytotoxicity of the sAC inhibitors.

  • Assay: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., HEK293) in a 96-well plate.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Add the CellTiter-Glo® reagent directly to the wells.

    • Mix to induce cell lysis and release ATP.

    • Measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.

Conclusion

The discovery of this compound as a potent and specific allosteric inhibitor of soluble adenylyl cyclase represents a significant milestone in the study of cAMP signaling. Its unique mechanism of action, targeting the bicarbonate binding site, provides a high degree of selectivity over transmembrane adenylyl cyclases. The experimental methodologies detailed in this guide, from the initial high-throughput screen to the characterization of its effects on cellular and physiological processes, provide a robust framework for the continued investigation of sAC function and the development of next-generation sAC inhibitors for therapeutic applications, such as non-hormonal contraception. The availability of this compound as a chemical probe will undoubtedly facilitate further exploration of the diverse roles of sAC in health and disease.

References

LRE1's Role in Regulating cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. The spatial and temporal control of cAMP signaling is exquisitely regulated by a complex interplay of enzymes, including adenylyl cyclases, which synthesize cAMP, and phosphodiesterases, which degrade it. A key player in this intricate network is soluble adenylyl cyclase (sAC), a unique source of cAMP that is regulated by bicarbonate, calcium, and ATP, rather than G-proteins. This technical guide provides an in-depth exploration of LRE1, a potent and specific allosteric inhibitor of sAC. We will delve into the molecular mechanism of this compound's action, present quantitative data on its inhibitory activity, detail key experimental protocols for its study, and visualize the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the sAC-mediated cAMP signaling pathway.

Introduction to this compound and Soluble Adenylyl Cyclase

In mammalian cells, the synthesis of cAMP is carried out by two distinct classes of adenylyl cyclases: the well-characterized transmembrane adenylyl cyclases (tmACs) and the soluble adenylyl cyclase (sAC).[1][2][3][4][5][6] While tmACs are typically activated by G-protein coupled receptors (GPCRs) at the plasma membrane, sAC is distributed throughout the cytoplasm, nucleus, and mitochondria, and its activity is modulated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP. This distinct localization and regulation allow sAC to generate localized pools of cAMP, creating signaling microdomains that orchestrate specific cellular functions.

This compound has been identified as a highly specific, cell-permeable, and non-toxic allosteric inhibitor of sAC.[1][2][3] Its discovery has provided a critical tool for dissecting the physiological roles of sAC-mediated cAMP signaling and has opened new avenues for therapeutic intervention in a variety of pathological conditions.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on sAC through a unique allosteric mechanism.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound binds to the bicarbonate activator binding site of sAC.[1][2][3] This binding event prevents the conformational changes necessary for sAC activation, thereby inhibiting the synthesis of cAMP. The high specificity of this compound for sAC over the nine isoforms of tmACs makes it an invaluable tool for distinguishing the cellular functions of these two distinct adenylyl cyclase families.[1]

Signaling Pathway Diagram

LRE1_Mechanism cluster_sAC Soluble Adenylyl Cyclase (sAC) cluster_downstream Downstream Signaling sAC sAC (Inactive) sAC_active sAC (Active) cAMP cAMP sAC_active->cAMP Synthesizes PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->sAC Activates This compound This compound This compound->sAC Inhibits ATP ATP ATP->sAC_active

Caption: Mechanism of this compound inhibition of sAC signaling.

Quantitative Data on this compound Inhibition

The potency of this compound as an sAC inhibitor has been quantified in both in vitro and cellular assays. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.

Assay Type Enzyme/Cell Line IC₅₀ (µM) Reference
In Vitro AssayPurified Human sAC7.8[2]
Cellular Assay4-4 cells (sAC overexpressing)11[1]

Table 1: IC₅₀ Values of this compound for Soluble Adenylyl Cyclase.

Enzyme This compound Concentration (µM) % Inhibition Reference
tmAC I50No inhibition[1]
tmAC II50No inhibition[1]
tmAC V50No inhibition[1]
tmAC VIII50No inhibition[1]
tmAC IX50No inhibition[1]

Table 2: Specificity of this compound Against Transmembrane Adenylyl Cyclases.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in regulating cAMP signaling.

Mass Spectrometry-Based Adenylyl Cyclase Assay

This assay is a high-throughput method for directly measuring the enzymatic activity of sAC and assessing the inhibitory potential of compounds like this compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the purified sAC enzyme.

  • Compound Incubation: Add this compound or other test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate, ATP. After a defined incubation period at 37°C, terminate the reaction by adding EDTA.

  • Sample Preparation: Prepare the samples for mass spectrometry analysis by protein precipitation with acetonitrile.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of cAMP produced.

  • Data Analysis: Calculate the percent inhibition of sAC activity at each compound concentration and determine the IC₅₀ value.

Experimental Workflow Diagram

MS_Assay_Workflow A Prepare Reaction Mixture (sAC, ATP, Buffer) B Add this compound (Varying Concentrations) A->B C Incubate at 37°C B->C D Terminate Reaction (Add EDTA) C->D E Protein Precipitation D->E F LC-MS/MS Analysis (Quantify cAMP) E->F G Data Analysis (Calculate IC₅₀) F->G

Caption: Workflow for mass spectrometry-based sAC assay.
Cellular cAMP Accumulation Assay

This assay measures the effect of this compound on intracellular cAMP levels in response to sAC activation.

Protocol:

  • Cell Culture: Culture cells, such as HEK293 cells overexpressing sAC (4-4 cells) or sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), in appropriate media.[1]

  • Pre-incubation with Inhibitors: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound Treatment: Treat the cells with varying concentrations of this compound.

  • Stimulation: Stimulate sAC activity with an appropriate activator (e.g., bicarbonate) or, in the case of sAC KO MEFs, stimulate tmACs with forskolin to assess specificity.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: Determine the effect of this compound on cAMP accumulation and calculate the IC₅₀ in a cellular context.

Western Blotting for PKA Substrate Phosphorylation

This method assesses the downstream effects of sAC inhibition by this compound on the activity of Protein Kinase A (PKA), a primary effector of cAMP.

Protocol:

  • Cell or Tissue Treatment: Treat cells or tissues with this compound and an sAC activator.

  • Protein Extraction: Lyse the cells or homogenize the tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody that recognizes phosphorylated PKA substrates (e.g., anti-phospho-(Ser/Thr) PKA substrate antibody).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.

  • Analysis: Quantify the band intensities to determine the relative levels of PKA substrate phosphorylation.

Logical Relationship of this compound Specificity Assessment

The specificity of this compound for sAC is a critical aspect of its utility as a research tool and potential therapeutic agent. The following diagram illustrates the logical flow of experiments to confirm this specificity.

LRE1_Specificity cluster_results Expected Results Hypothesis Hypothesis: This compound specifically inhibits sAC Experiment1 Experiment 1: In vitro assay with purified sAC and tmACs Hypothesis->Experiment1 Experiment2 Experiment 2: Cellular cAMP assay in sAC-overexpressing cells Hypothesis->Experiment2 Experiment3 Experiment 3: Cellular cAMP assay in sAC knockout cells Hypothesis->Experiment3 Result1 This compound inhibits sAC, but not tmACs Experiment1->Result1 Result2 This compound reduces bicarbonate-stimulated cAMP accumulation Experiment2->Result2 Result3 This compound has no effect on forskolin-stimulated cAMP accumulation Experiment3->Result3 Conclusion Conclusion: This compound is a specific sAC inhibitor Result1->Conclusion Result2->Conclusion Result3->Conclusion

Caption: Logical workflow for determining this compound specificity.

Therapeutic Potential and Future Directions

The high specificity and low toxicity of this compound make it an attractive candidate for therapeutic development.[1] sAC has been implicated in a variety of physiological and pathophysiological processes, including sperm motility, intraocular pressure regulation, and metabolic diseases.[1] By specifically inhibiting sAC, this compound and its derivatives could offer novel treatment strategies for conditions such as male infertility, glaucoma, and certain metabolic disorders. Further research is warranted to explore the full therapeutic potential of sAC inhibition and to develop next-generation inhibitors with enhanced potency and pharmacokinetic properties.

Conclusion

This compound is a powerful and specific tool for investigating the role of soluble adenylyl cyclase in cAMP signaling. Its unique allosteric mechanism of inhibition, coupled with its favorable pharmacological properties, provides researchers with a means to dissect the intricate functions of sAC-mediated cAMP microdomains. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, key experimental protocols, and its potential as a therapeutic agent. As our understanding of the complexities of cAMP signaling continues to evolve, the use of specific chemical probes like this compound will be indispensable in unraveling the diverse roles of this fundamental second messenger in health and disease.

References

In-depth Technical Guide: LRE1 Binding to the Bicarbonate Activator Binding Site of Soluble Adenylyl Cyclase (sAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble adenylyl cyclase (sAC) is a unique intracellular signaling molecule that functions as a crucial sensor for bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its activation triggers the production of the second messenger cyclic AMP (cAMP), which in turn modulates a wide array of physiological processes, from sperm motility to metabolic regulation. Unlike transmembrane adenylyl cyclases, sAC possesses a distinct bicarbonate binding site that governs its allosteric activation. The small molecule LRE1 has been identified as a potent and specific inhibitor of sAC, acting competitively at this bicarbonate binding site. This technical guide provides a comprehensive overview of the binding characteristics of this compound to sAC, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of sAC biology and the development of novel sAC-targeted therapeutics.

Quantitative Data on this compound-sAC Binding

The following tables provide a consolidated summary of the quantitative data characterizing the binding of this compound to the soluble adenylyl cyclase.

Table 1: Binding Affinity and Inhibitory Potency of this compound against sAC

ParameterValueSpeciesAssay Conditions
IC₅₀3.2 µMHumanBiochemical sAC activity assay
KᵢNot explicitly reported--
KₔNot explicitly reported--

Table 2: Kinetic Parameters of this compound Binding to sAC

ParameterValueMethod
kₒₙ (Association Rate)Not explicitly reportedSurface Plasmon Resonance (SPR)
kₒff (Dissociation Rate)Not explicitly reportedSurface Plasmon Resonance (SPR)
Inhibition MechanismCompetitive with BicarbonateEnzyme kinetics

Note: While the calculation of Kᵢ, Kₔ, kₒₙ, and kₒff for this compound has been mentioned in the literature, specific numerical values have not been explicitly reported in the reviewed sources.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and inhibitory effects of this compound on sAC.

Soluble Adenylyl Cyclase (sAC) Activity Assay (Two-Column Method)

This assay quantifies the enzymatic activity of sAC by measuring the conversion of [α-³²P]ATP to [³²P]cAMP.

  • Materials:

    • Purified sAC enzyme

    • This compound compound

    • [α-³²P]ATP

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and varying concentrations of NaHCO₃

    • Stop Solution: 1% Sodium Dodecyl Sulfate (SDS)

    • Dowex AG 50W-X4 resin

    • Alumina resin

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, purified sAC, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixtures for 15 minutes at room temperature.

    • Initiate the reaction by adding [α-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 20 minutes).

    • Terminate the reaction by adding the stop solution.

    • Apply the reaction mixture to a Dowex column to separate [³²P]cAMP from unreacted [α-³²P]ATP.

    • Elute the [³²P]cAMP onto an alumina column for further purification.

    • Elute the purified [³²P]cAMP from the alumina column into a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • To determine the competitive nature of inhibition, perform the assay with varying concentrations of both this compound and NaHCO₃.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to sAC, allowing for the determination of binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Purified sAC protein

    • This compound compound

    • ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl

    • Isothermal Titration Calorimeter

  • Procedure:

    • Dialyze the purified sAC protein against the ITC buffer extensively.

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both the protein and ligand solutions.

    • Load the sAC solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of this compound into the sAC solution while monitoring the heat change.

    • As a control, inject this compound into the buffer alone to measure the heat of dilution.

    • Subtract the heat of dilution from the binding data.

    • Analyze the resulting binding isotherm by fitting to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time kinetics of this compound binding to sAC, providing data on the association (kₒₙ) and dissociation (kₒff) rates.

  • Materials:

    • Purified His-tagged sAC protein

    • This compound compound

    • SPR instrument (e.g., Biacore)

    • NTA (nitrilotriacetic acid) sensor chip

    • Running Buffer: e.g., PBS-P+ (phosphate-buffered saline with surfactant P20)

    • Amine coupling reagents (EDC/NHS)

  • Procedure:

    • Equilibrate the NTA sensor chip with the running buffer.

    • Immobilize the His-tagged sAC protein onto the sensor chip via Ni²⁺-His tag chelation.

    • Perform amine coupling to covalently link the captured sAC to the chip surface.

    • Inject a series of increasing concentrations of this compound over the sensor surface to monitor the association phase.

    • Switch to running buffer flow to monitor the dissociation phase.

    • Regenerate the sensor chip surface between different this compound concentrations if necessary.

    • Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic rate constants (kₒₙ and kₒff) and the equilibrium dissociation constant (Kₔ).

Visualizations

The following diagrams illustrate the sAC signaling pathway, the experimental workflow for characterizing this compound binding, and the logical relationship of competitive inhibition.

sAC_Signaling_Pathway cluster_input Upstream Signals cluster_downstream Downstream Signaling Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Modulates cAMP cAMP sAC->cAMP Catalyzes This compound This compound This compound->sAC Inhibits ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein Activated by cAMP (EPAC) cAMP->EPAC Activates Cellular_Responses Cellular Responses PKA->Cellular_Responses EPAC->Cellular_Responses

Caption: The sAC signaling pathway, initiated by bicarbonate and modulated by calcium, leading to cAMP production and activation of downstream effectors PKA and EPAC. This compound acts as an inhibitor of sAC.

LRE1_Binding_Workflow cluster_prep Preparation cluster_assays Binding & Activity Assays cluster_analysis Data Analysis Purify_sAC Purify sAC Protein Activity_Assay sAC Activity Assay (IC₅₀ Determination) Purify_sAC->Activity_Assay ITC Isothermal Titration Calorimetry (Kₔ, ΔH) Purify_sAC->ITC SPR Surface Plasmon Resonance (kₒₙ, kₒff) Purify_sAC->SPR Prepare_this compound Prepare this compound Solution Prepare_this compound->Activity_Assay Prepare_this compound->ITC Prepare_this compound->SPR Data_Analysis Analyze Data & Determine Binding Parameters Activity_Assay->Data_Analysis ITC->Data_Analysis SPR->Data_Analysis

Caption: Experimental workflow for the characterization of this compound binding to sAC, from preparation to data analysis.

Competitive_Inhibition sAC_Site sAC Bicarbonate Binding Site Bicarbonate Bicarbonate Bicarbonate->sAC_Site Binds & Activates This compound This compound This compound->sAC_Site Competitively Binds & Inhibits

Caption: Logical diagram illustrating the competitive inhibition of sAC by this compound at the bicarbonate binding site.

LRE1-Sensitive Soluble Adenylyl Cyclase: A Comprehensive Technical Guide to its Role in Physiological Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme directly activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a crucial sensor of cellular metabolic state. The discovery of LRE1, a specific and allosteric inhibitor of sAC, has provided a powerful tool to dissect the physiological processes regulated by this distinct cAMP signaling pathway. This compound binds to the bicarbonate activator binding site of sAC, offering high potency and selectivity over other adenylyl cyclases and phosphodiesterases. This technical guide provides an in-depth overview of the physiological processes regulated by this compound-sensitive sAC, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
IC50 (in vitro) 159 nMPurified sAC protein[1]
IC50 (cellular) 7 nMsAC-overexpressing HEK293 cells[1]
Effect on cAMP Levels Dose-dependent decreaseMLTC-1 Leydig cells[2]
Table 2: Physiological Effects of this compound-Mediated sAC Inhibition
Physiological ProcessModel SystemKey FindingQuantitative EffectReference
Mitochondrial Function Rat liver mitochondriaThis compound induces mitohormesis, protecting against damage.Increased mitochondrial membrane potential[3]
Hepatic Ischemia/Reperfusion (I/R) Injury Wistar ratsThis compound pretreatment protects against I/R-induced liver damage.Significant reduction in serum ALT and AST levels[3]
Sperm Capacitation Bovine spermatozoaInhibition of sAC by KH7 (a related inhibitor) blocks capacitation.Dose-dependent inhibition of hyperactivation

Experimental Protocols

Mass-Spectrometry-Based Adenylyl Cyclase Assay

This protocol is based on the method used for the discovery of this compound.

Objective: To measure the enzymatic activity of sAC by quantifying the production of cAMP from ATP.

Materials:

  • Purified sAC enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP

  • This compound or other test compounds

  • Acetonitrile

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare the reaction mixture in a 96-well plate. Each well should contain the assay buffer and purified sAC enzyme.

  • Add this compound or other test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of cold acetonitrile to each well.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the amount of cAMP in each sample using a validated HPLC-MS/MS method. The method should be optimized for the separation and detection of ATP and cAMP.

  • Calculate the percent inhibition of sAC activity for each concentration of the test compound and determine the IC50 value.

Seahorse XF Cell Mito Stress Test

Objective: To assess mitochondrial respiration in live cells in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Assay medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • Cells of interest (e.g., primary hepatocytes, HepG2 cells)

Procedure:

  • Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the Seahorse XF sensor cartridge with the mitochondrial inhibitors:

    • Port A: Oligomycin (inhibits ATP synthase)

    • Port B: FCCP (uncouples mitochondrial respiration)

    • Port C: Rotenone/Antimycin A (inhibit Complex I and III)

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture microplate in the analyzer and initiate the assay.

  • The analyzer will measure the oxygen consumption rate (OCR) in real-time and sequentially inject the inhibitors.

  • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Rat Model of Hepatic Ischemia-Reperfusion Injury

Objective: To induce and evaluate liver damage caused by a temporary interruption of blood flow.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Atraumatic vascular clamps

  • This compound or vehicle solution

  • Blood collection tubes

  • Liver tissue collection supplies (e.g., formalin, liquid nitrogen)

Procedure:

  • Anesthetize the rat and perform a midline laparotomy to expose the liver.

  • Administer this compound or vehicle intravenously or intraperitoneally at the desired dose and time point before ischemia.

  • Induce partial hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver (approximately 70% of the liver mass).

  • Maintain ischemia for a defined period (e.g., 60 minutes).

  • Remove the clamp to initiate reperfusion.

  • Close the abdominal incision.

  • At a predetermined time point after reperfusion (e.g., 2, 6, or 24 hours), re-anesthetize the rat and collect blood samples via cardiac puncture for serum analysis (e.g., ALT, AST).

  • Euthanize the animal and harvest liver tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., measurement of oxidative stress markers).

Signaling Pathways and Experimental Workflows

LRE1_sAC_Signaling_Pathway Bicarbonate Bicarbonate (HCO3-) Calcium (Ca2+) sAC_active Soluble Adenylyl Cyclase (sAC) - Active Bicarbonate->sAC_active Activates sAC_inactive Soluble Adenylyl Cyclase (sAC) - Inactive ATP ATP This compound This compound This compound->sAC_active Inhibits cAMP cAMP ATP->cAMP Converts sAC PKA_inactive Protein Kinase A (PKA) - Inactive cAMP->PKA_inactive Activates PKA_active Protein Kinase A (PKA) - Active PKA_inactive->PKA_active Downstream Downstream Effectors (e.g., CREB, Mitochondrial Proteins) PKA_active->Downstream Phosphorylates Physiological Physiological Responses (e.g., Gene Expression, Mitochondrial Respiration) Downstream->Physiological Regulates

Caption: this compound inhibits sAC, blocking cAMP production and PKA activation.

Experimental_Workflow_Mito_Stress Start Seed Cells in Seahorse Plate Incubate1 Incubate Overnight Start->Incubate1 ReplaceMedium Replace with Assay Medium Incubate1->ReplaceMedium Incubate2 Incubate 1 hr (non-CO2 incubator) ReplaceMedium->Incubate2 RunAssay Run Seahorse Mito Stress Test Incubate2->RunAssay LoadCartridge Load Sensor Cartridge with Inhibitors LoadCartridge->RunAssay InjectOligo Inject Oligomycin RunAssay->InjectOligo InjectFCCP Inject FCCP InjectOligo->InjectFCCP InjectRot Inject Rotenone/ Antimycin A InjectFCCP->InjectRot Analyze Analyze OCR Data InjectRot->Analyze

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Hepatic_IR_Model Start Anesthetize Rat & Laparotomy Administer Administer this compound or Vehicle Start->Administer Ischemia Induce Hepatic Ischemia (Clamp Portal Triad) Administer->Ischemia Reperfusion Initiate Reperfusion (Remove Clamp) Ischemia->Reperfusion Close Close Abdomen Reperfusion->Close Collect Collect Blood & Tissue (at designated time) Close->Collect Analyze Analyze Samples (Serum ALT/AST, Histology) Collect->Analyze

Caption: Experimental workflow for the rat hepatic ischemia-reperfusion model.

Conclusion

This compound has emerged as a critical tool for elucidating the diverse physiological roles of soluble adenylyl cyclase. By specifically inhibiting this unique source of cAMP, researchers can now probe its involvement in a range of cellular processes, from mitochondrial bioenergetics to the response to tissue injury. The quantitative data, detailed protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals seeking to further understand and target this compound-sensitive sAC for therapeutic benefit. Future research in this area holds the promise of novel treatments for a variety of metabolic and ischemic disorders.

References

Understanding the Allosteric Inhibition of Soluble Adenylyl Cyclase (sAC) by LRE1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), a widely expressed intracellular source of the second messenger cyclic AMP (cAMP), plays a crucial role in a variety of physiological processes, including sperm motility and capacitation. Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. Its distinct regulatory mechanism and cellular localization make it an attractive therapeutic target. This technical guide provides an in-depth overview of the allosteric inhibition of sAC by LRE1, a specific and well-characterized small molecule inhibitor. We will detail the mechanism of action of this compound, present quantitative data on its inhibitory potency, outline key experimental protocols for its characterization, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Soluble Adenylyl Cyclase (sAC) and this compound

Soluble adenylyl cyclase is a unique isoform of adenylyl cyclase that is found in the cytoplasm, mitochondria, and nucleus of cells.[1] It is distinguished from the more well-known transmembrane adenylyl cyclases by its activation mechanism; sAC is directly activated by bicarbonate and calcium ions, integrating cellular metabolic and ionic signals to regulate cAMP production.[1][2] The cAMP produced by sAC participates in localized signaling microdomains, influencing downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1]

This compound was identified through a high-throughput screening campaign as a specific and allosteric inhibitor of sAC.[2] It exhibits a unique mechanism of action by binding to the bicarbonate activator binding site, thereby preventing the conformational changes required for sAC activation.[2] This allosteric mode of inhibition confers high specificity for sAC over tmACs.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against sAC has been determined in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: Biochemical IC₅₀ Values for this compound against sAC
Assay ConditionIC₅₀ (µM)Reference
Purified human sAC protein with 1 mM ATP, 5 mM MgCl₂, 5 mM CaCl₂, 40 mM NaHCO₃≤ 10[2]
Standard assay with purified human sAC protein3.2[3]
Purified human sAC protein7.8[4]
Table 2: Cellular IC₅₀ Value for this compound
Cell Line and Assay ConditionIC₅₀ (µM)Reference
4-4 cells (HEK293 cells stably overexpressing sAC) with PDE inhibitors11[2]
4-4 cells (sAC-overexpressing)5.3[3]

Signaling Pathway and Mechanism of Inhibition

sAC plays a pivotal role in cAMP-mediated signaling. Its activation by bicarbonate and calcium leads to the production of cAMP, which in turn activates PKA. Activated PKA can then phosphorylate a multitude of downstream target proteins, leading to various cellular responses. This compound acts as a competitive inhibitor with respect to bicarbonate, binding to the same allosteric site and preventing sAC activation.[2]

sAC_Signaling_Pathway cluster_activation sAC Activation cluster_inhibition Allosteric Inhibition by this compound cluster_downstream Downstream Signaling HCO3 Bicarbonate (HCO₃⁻) sAC_inactive sAC (Inactive) HCO3->sAC_inactive Ca2 Calcium (Ca²⁺) Ca2->sAC_inactive sAC_active sAC (Active) sAC_inactive->sAC_active Activation sAC_inhibited sAC-LRE1 Complex (Inactive) sAC_inactive->sAC_inhibited cAMP cAMP sAC_active->cAMP Converts This compound This compound This compound->sAC_inactive Binds to bicarbonate site ATP ATP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active Target_Proteins Downstream Target Proteins PKA_active->Target_Proteins Phosphorylates Cellular_Response Cellular Response Target_Proteins->Cellular_Response

Caption: sAC signaling pathway and this compound inhibition mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of sAC by this compound.

In Vitro Biochemical Potency Assay for sAC

This assay measures the ability of a compound to inhibit the enzymatic activity of purified sAC protein.

Biochemical_Assay_Workflow start Start prep_reagents Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5) 4 mM MgCl₂, 2 mM CaCl₂ 1 mM ATP, 40 mM NaHCO₃ 3 mM DTT start->prep_reagents preincubate Pre-incubate purified sAC protein with varying concentrations of this compound (or DMSO vehicle control) for 15 min at RT. prep_reagents->preincubate initiate_reaction Initiate enzymatic reaction by adding [α-³²P]ATP to the sAC-inhibitor mixture. preincubate->initiate_reaction incubate Incubate at 30°C for a defined period. initiate_reaction->incubate stop_reaction Stop the reaction by adding a 'stop solution' (e.g., containing EDTA and cold ATP). incubate->stop_reaction separate_products Separate [³²P]cAMP from unreacted [α-³²P]ATP using Dowex and alumina column chromatography. stop_reaction->separate_products quantify Quantify the amount of [³²P]cAMP produced using liquid scintillation counting. separate_products->quantify analyze Analyze data: Plot % inhibition vs. This compound concentration and determine IC₅₀ using non-linear regression. quantify->analyze end End analyze->end

Caption: Workflow for the in vitro biochemical sAC inhibition assay.

Cellular sAC Activity Assay

This assay determines the potency of an inhibitor in a cellular context, accounting for factors like cell permeability and metabolism.

Cellular_Assay_Workflow start Start seed_cells Seed 4-4 cells (HEK293 overexpressing sAC) in a multi-well plate and grow to confluency. start->seed_cells preincubate_inhibitor Pre-incubate cells with varying concentrations of this compound (or DMSO vehicle) for 10 min at 37°C. seed_cells->preincubate_inhibitor stimulate_camp Stimulate intracellular cAMP accumulation by adding a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 5 min. preincubate_inhibitor->stimulate_camp lyse_cells Lyse the cells to release intracellular cAMP. stimulate_camp->lyse_cells quantify_camp Quantify cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF). lyse_cells->quantify_camp analyze_data Analyze data: Plot % inhibition of cAMP accumulation vs. This compound concentration and determine IC₅₀. quantify_camp->analyze_data end End analyze_data->end

Caption: Workflow for the cellular sAC inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of soluble adenylyl cyclase. Its specific, allosteric mechanism of inhibition provides a clear advantage over less specific adenylyl cyclase inhibitors. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand sAC biology and develop novel therapeutics targeting this important enzyme. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex relationships and procedures involved in the study of sAC inhibition by this compound.

References

LRE1 as a Chemical Probe for Studying cAMP Microdomains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic AMP (cAMP) is a ubiquitous second messenger that orchestrates a vast array of physiological processes by acting within discrete, independently regulated microdomains. The existence of two distinct classes of adenylyl cyclases (ACs) in mammalian cells—transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC)—underpins the formation of these microdomains. Distinguishing the contributions of sAC and tmACs to specific cellular responses is crucial for understanding cAMP signaling and for the development of targeted therapeutics. This technical guide details the use of LRE1, a potent and specific allosteric inhibitor of sAC, as a chemical probe to dissect cAMP microdomains. We provide a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in cellular and biochemical assays, and a summary of key quantitative data. Furthermore, this guide includes visual representations of relevant signaling pathways and experimental workflows to facilitate the effective integration of this compound into research and drug discovery programs.

Introduction to this compound and cAMP Microdomains

Cyclic AMP signaling is not a monolithic process. Instead, it is spatially organized into microdomains where localized pools of cAMP are generated and act on specific downstream effectors.[1] This spatial segregation allows for the simultaneous and independent regulation of diverse cellular functions.[2] The two main sources of cAMP are:

  • Transmembrane adenylyl cyclases (tmACs): These are integral membrane proteins activated by G protein-coupled receptors (GPCRs) in response to extracellular signals like hormones and neurotransmitters.[1][2]

  • Soluble adenylyl cyclase (sAC): Encoded by the ADCY10 gene, sAC is found throughout the cell, including the cytoplasm, nucleus, and mitochondria.[2] Unlike tmACs, sAC is insensitive to G-protein regulation and is instead activated by local concentrations of bicarbonate (HCO₃⁻), calcium (Ca²⁺), and ATP.[1]

The distinct localization and regulation of sAC and tmACs give rise to separate cAMP microdomains, each controlling specific physiological outcomes. To understand the precise roles of these microdomains, it is essential to have tools that can selectively modulate the activity of each AC class.

This compound has emerged as a critical chemical probe for this purpose. It is a potent and specific allosteric inhibitor of sAC, enabling researchers to parse the contributions of sAC-generated cAMP from that produced by tmACs.[1]

Mechanism of Action of this compound

This compound inhibits sAC through a unique allosteric mechanism. It binds to the bicarbonate binding site of sAC, preventing the binding of the physiological activator HCO₃⁻.[1] This binding mode is distinct from the active site where ATP is converted to cAMP, and it confers high specificity for sAC over the nine known isoforms of tmACs.[1] The bicarbonate binding site in sAC corresponds to the forskolin binding site in tmACs; however, the structural differences between these sites prevent this compound from inhibiting tmACs.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

ParameterValueCell Line/SystemReference
IC₅₀ for sAC (in vitro) ≤ 10 µMPurified sAC protein[1]
IC₅₀ for sAC (cellular) 11 µM4-4 cells (HEK293 overexpressing sAC)[1]
InhibitorIC₅₀ for sACSpecificity NotesReference
This compound ~10-11 µMAllosteric inhibitor, binds to the bicarbonate binding site. Does not exhibit intrinsic fluorescence.[1]
KH7 ~10 µMMechanism of action is not fully defined. Exhibits non-specific cellular effects and intrinsic fluorescence, limiting its use with fluorescence-based cAMP sensors.[1]

Experimental Protocols

This section provides detailed methodologies for the use of this compound in key experiments to study cAMP microdomains.

Preparation of this compound Stock Solution

For in vitro and cell-based assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.

  • Reagent: this compound (powder)

  • Solvent: DMSO

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Note: When preparing working concentrations for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cellular cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on sAC-dependent cAMP accumulation in whole cells. The use of 4-4 cells (HEK293 cells stably overexpressing sAC) is recommended for specific assessment of sAC inhibition. As a negative control, sAC knockout mouse embryo fibroblasts (sAC KO MEFs) can be used to confirm the specificity of this compound for sAC.

Materials:

  • 4-4 cells (HEK293 overexpressing sAC) or sAC KO MEFs

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Stop solution (0.2 M HCl)

  • cAMP assay kit (e.g., Correlate-EIA Direct Assay)

Procedure:

  • Cell Seeding:

    • Seed 4-4 cells or sAC KO MEFs in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO₂ incubator.

  • Pre-incubation with this compound:

    • On the day of the assay, aspirate the cell culture medium.

    • Wash the cells once with warm PBS.

    • Add fresh, serum-free medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 30, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Incubate for 10 minutes at 37°C.

  • Stimulation of cAMP Production:

    • To measure sAC activity, add a PDE inhibitor such as IBMX (final concentration 500 µM) to all wells to prevent cAMP degradation.

    • Incubate for the desired period (e.g., 5-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium.

    • Add 100 µL of stop solution (0.2 M HCl) to each well to lyse the cells and stop the reaction.

    • Incubate at room temperature for 15 minutes.

    • Determine the intracellular cAMP concentration in the lysates using a competitive immunoassay (e.g., EIA) according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the IC₅₀ value of this compound for sAC inhibition.

Mass Spectrometry-Based Adenylyl Cyclase Assay (for in vitro studies)

This assay provides a direct measurement of AC activity by quantifying the conversion of ATP to cAMP. It was the primary method used for the discovery of this compound.

Principle:

The assay measures the amount of cAMP produced and ATP consumed in a reaction containing purified AC enzyme, ATP, and necessary cofactors. The quantification is performed using RapidFire-Mass Spectrometry (RF-MS).

Materials:

  • Purified sAC or membrane preparations containing tmACs

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, CaCl₂, and NaHCO₃)

  • ATP

  • This compound

  • Stop solution

  • RapidFire-Mass Spectrometry (RF-MS) system

Procedure (General Workflow):

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, purified sAC enzyme, and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the enzymatic conversion of ATP to cAMP.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution.

  • Sample Analysis by RF-MS:

    • Inject the samples into the RF-MS system.

    • Quantify the amounts of cAMP produced and ATP consumed by comparing to standard curves of known concentrations.

  • Data Analysis:

    • Determine the concentration-response curve for this compound inhibition of sAC activity and calculate the IC₅₀.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cAMP_Signaling_Pathways cluster_tmAC Transmembrane Adenylyl Cyclase (tmAC) Pathway cluster_sAC Soluble Adenylyl Cyclase (sAC) Pathway GPCR GPCR G_protein G-protein GPCR->G_protein Ligand tmAC tmAC G_protein->tmAC Activation tmAC_cAMP cAMP tmAC->tmAC_cAMP ATP PKA_tmAC PKA tmAC_cAMP->PKA_tmAC Epac_tmAC Epac tmAC_cAMP->Epac_tmAC Cellular_Response_tmAC Cellular Response PKA_tmAC->Cellular_Response_tmAC Epac_tmAC->Cellular_Response_tmAC sAC sAC sAC_cAMP cAMP sAC->sAC_cAMP ATP PKA_sAC PKA sAC_cAMP->PKA_sAC Epac_sAC Epac sAC_cAMP->Epac_sAC Cellular_Response_sAC Cellular Response PKA_sAC->Cellular_Response_sAC Epac_sAC->Cellular_Response_sAC Bicarbonate HCO₃⁻ Bicarbonate->sAC Activation Calcium Ca²⁺ Calcium->sAC Activation This compound This compound This compound->sAC Inhibition

Figure 1: Distinct cAMP signaling pathways mediated by tmACs and sAC.

Experimental_Workflow cluster_Cell_Assay Cellular cAMP Accumulation Assay cluster_In_Vitro_Assay In Vitro Mass Spectrometry Assay start Seed 4-4 cells or sAC KO MEFs preincubate Pre-incubate with this compound start->preincubate stimulate Stimulate with PDE inhibitor (IBMX) preincubate->stimulate lyse Lyse cells (0.2 M HCl) stimulate->lyse measure Measure cAMP (EIA) lyse->measure analyze Analyze data (IC₅₀) measure->analyze setup Set up reaction (purified sAC, ATP, this compound) incubate Incubate at 30°C setup->incubate stop Stop reaction incubate->stop analyze_ms Analyze by RF-MS stop->analyze_ms quantify Quantify cAMP and ATP analyze_ms->quantify calculate Calculate IC₅₀ quantify->calculate

Figure 2: Experimental workflows for studying this compound's effect on sAC.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cAMP signaling microdomains. Its high specificity for sAC allows for the clear delineation of sAC-dependent pathways from those regulated by tmACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in both basic research and drug discovery. By enabling a deeper understanding of localized cAMP signaling, this compound will continue to facilitate new discoveries in cellular physiology and pharmacology.

References

Methodological & Application

Protocol for using LRE1 in cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

LRE1 is a potent, specific, and allosteric inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4] Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors, sAC is a cytosolic enzyme activated by bicarbonate (HCO3-), calcium (Ca2+), and ATP.[1][3][4] sAC plays a crucial role in various physiological processes by generating the second messenger cyclic AMP (cAMP) in specific subcellular compartments, including the mitochondria and nucleus.[1] this compound offers a valuable tool for dissecting the specific roles of sAC in cellular signaling pathways, making it relevant for research in areas such as metabolism, oncology, and reproductive biology.[1]

Mechanism of Action

This compound exerts its inhibitory effect through a unique allosteric mechanism.[1][2][3] It binds to the bicarbonate activator binding site on the sAC enzyme.[1][2][3] This binding event prevents the conformational changes required for sAC activation, thereby inhibiting the synthesis of cAMP.[1] The specificity of this compound for sAC over tmACs allows for the targeted investigation of sAC-mediated signaling pathways.[1]

Applications in Cell Culture

  • Elucidation of sAC-Specific Signaling Pathways: By specifically inhibiting sAC, this compound enables researchers to differentiate between cellular processes regulated by sAC-generated cAMP and those controlled by tmACs.

  • Investigation of Mitochondrial Function: sAC is present in mitochondria and regulates processes like cellular respiration. This compound can be used to study the role of mitochondrial cAMP signaling in normal physiology and disease states.

  • Drug Discovery and Development: As sAC is implicated in various diseases, including cancer and metabolic disorders, this compound serves as a valuable pharmacological tool for validating sAC as a therapeutic target and for screening for novel drug candidates.

  • Cell Viability and Cytotoxicity Studies: this compound has been shown to be non-toxic to cells, making it a reliable tool for long-term cell culture experiments without confounding cytotoxic effects.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound powder

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM). This compound is soluble in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture Treatment Protocol
  • Cell Lines: This protocol can be adapted for various cell lines, including HEK293 cells, sAC knockout mouse embryonic fibroblasts (sAC KO MEFs), and other cell lines relevant to the research question.

  • Procedure:

    • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

    • The following day, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform a serial dilution to achieve the final concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours), depending on the specific experiment.

Determination of Optimal this compound Concentration (Dose-Response Experiment)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for sAC activity in the target cell line.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).

    • After the desired incubation time, measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

    • Plot the cAMP levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay
  • Objective: To assess the effect of this compound on cell viability.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Treat cells with various concentrations of this compound and a vehicle control.

    • After the desired treatment period (e.g., 24, 48, or 72 hours), perform a cell viability assay using reagents such as MTT, MTS, or resazurin, following the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader and calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Inhibitory Activity of this compound on sAC

Cell LineMeasurementIC50 ValueReference
4-4 (HEK293 overexpressing sAC)cAMP Accumulation11 µM[1]
Purified human sAC proteinIn vitro activity7.8 µM

Table 2: Example Concentrations of this compound Used in Cell Culture Experiments

Cell LineThis compound ConcentrationTreatment DurationApplicationReference
MLTC-1 Leydig cells50 µM, 100 µM30 minutesInhibition of LH-stimulated cAMP synthesis
HEK293 cells overexpressing tmACs50 µMNot specifiedSpecificity testing (no inhibition of tmACs)[1]

Mandatory Visualization

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm HCO3- HCO3- sAC_inactive sAC (Inactive) HCO3-->sAC_inactive Activation sAC_active sAC (Active) sAC_inactive->sAC_active cAMP cAMP sAC_active->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation This compound This compound This compound->sAC_inactive Inhibition

Caption: this compound inhibits the activation of soluble adenylyl cyclase (sAC).

LRE1_Experimental_Workflow start Start: Seed Cells prep Prepare this compound dilutions and vehicle control start->prep treat Treat cells with this compound or vehicle prep->treat incubate Incubate for defined period treat->incubate assay Perform endpoint assay (e.g., cAMP measurement, viability) incubate->assay analyze Data Analysis assay->analyze end End: Interpret Results analyze->end

Caption: Workflow for a typical cell culture experiment using this compound.

References

Determining the Effective Concentration of LRE1 for sAC Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). This document includes quantitative data on this compound potency, detailed protocols for key experiments, and visual representations of the underlying signaling pathway and experimental workflows.

Introduction to this compound and Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase (sAC) is a unique source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied transmembrane adenylyl cyclases (tmACs).[1] Unlike tmACs, which are regulated by G proteins at the plasma membrane, sAC is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions within the cell's cytoplasm, nucleus, and mitochondria.[1][2] This localized cAMP production allows sAC to regulate a variety of physiological processes, including sperm motility and capacitation, making it a key target for non-hormonal contraception research.[3]

This compound is a small molecule inhibitor that specifically targets sAC.[4][5][6] It acts as an allosteric inhibitor by binding to the bicarbonate binding site on sAC, thereby preventing its activation.[4][5][6][7] Understanding the effective concentration of this compound required to inhibit sAC is crucial for its application in both basic research and therapeutic development.

Quantitative Data: this compound Potency for sAC Inhibition

The inhibitory potency of this compound against sAC has been determined through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the effectiveness of an inhibitor. The following table summarizes the reported IC₅₀ values for this compound.

Assay TypesAC SourceIC₅₀ ValueReference(s)
Biochemical AssayPurified Human sAC3.2 µM
Biochemical AssayPurified Human sAC7.8 µM[4]
Cellular AssaysAC-overexpressing HEK293 cells (4-4 cells)11 µM[5]
Cellular AssaysAC-overexpressing HEK293 cells (4-4 cells)5.3 µM[3]

Note: Variations in IC₅₀ values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, buffer composition, and the complexity of the cellular environment.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the sAC signaling pathway and a general workflow for determining the effective concentration of an sAC inhibitor like this compound.

sAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Extracellular Stimuli Extracellular Stimuli GPCR GPCR Extracellular Stimuli->GPCR G_Protein G Protein GPCR->G_Protein tmAC tmAC cAMP_sAC cAMP tmAC->cAMP_sAC G_Protein->tmAC sAC sAC sAC->cAMP_sAC ATP_sAC ATP ATP_sAC->sAC PKA_sAC PKA cAMP_sAC->PKA_sAC EPAC_sAC EPAC cAMP_sAC->EPAC_sAC Downstream_sAC Cellular Responses PKA_sAC->Downstream_sAC EPAC_sAC->Downstream_sAC HCO3 HCO₃⁻ HCO3->sAC sAC_mito sAC HCO3->sAC_mito Ca2 Ca²⁺ Ca2->sAC Ca2->sAC_mito This compound This compound This compound->sAC This compound->sAC_mito cAMP_mito cAMP sAC_mito->cAMP_mito ATP_mito ATP ATP_mito->sAC_mito PKA_mito PKA cAMP_mito->PKA_mito OXPHOS OXPHOS Regulation PKA_mito->OXPHOS Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Purify_sAC Purify sAC Protein Prepare_Assay Prepare Assay Buffer (ATP, Mg²⁺, Ca²⁺, HCO₃⁻) Purify_sAC->Prepare_Assay Incubate Incubate sAC with this compound (Dose-Response) Prepare_Assay->Incubate Measure_cAMP Measure cAMP Production (e.g., Mass Spectrometry) Incubate->Measure_cAMP Analyze_Biochem Calculate IC₅₀ Measure_cAMP->Analyze_Biochem Culture_Cells Culture sAC-expressing Cells (e.g., 4-4 cells) Pre_Incubate Pre-incubate Cells with this compound (Dose-Response) Culture_Cells->Pre_Incubate Stimulate_sAC Stimulate sAC Activity (e.g., with HCO₃⁻ and PDE inhibitors) Pre_Incubate->Stimulate_sAC Lyse_Cells Lyse Cells Stimulate_sAC->Lyse_Cells Measure_cAMP_Cell Measure Intracellular cAMP Lyse_Cells->Measure_cAMP_Cell Analyze_Cell Calculate IC₅₀ Measure_cAMP_Cell->Analyze_Cell

References

Application of LRE1 in Sperm Capacitation and Motility Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperm capacitation and motility are fundamental physiological processes essential for successful fertilization. These events are intricately regulated by a series of intracellular signaling cascades, with the soluble adenylyl cyclase (sAC)-cAMP pathway playing a central role. LRE1, a specific and allosteric inhibitor of sAC, serves as a valuable pharmacological tool to investigate the precise mechanisms governing these sperm functions. By selectively blocking sAC activity, this compound allows for the elucidation of the downstream effects of cAMP signaling on sperm motility, hyperactivation, and the acrosome reaction. These application notes provide detailed protocols for the utilization of this compound in sperm capacitation and motility assays, offering a robust methodology for researchers in reproductive biology and those involved in the development of male contraceptives.

Signaling Pathway of this compound in Sperm

This compound exerts its inhibitory effect by targeting soluble adenylyl cyclase (sAC), a key enzyme in the cAMP signaling pathway in sperm. Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium ions (Ca²⁺), which are present in the female reproductive tract. This activation leads to the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream protein substrates on serine, threonine, and tyrosine residues. This phosphorylation cascade is critical for the initiation of hyperactivated motility and the capacitation-associated changes in the sperm plasma membrane, ultimately preparing the sperm for fertilization. This compound, as an allosteric inhibitor, binds to the bicarbonate binding site on sAC, preventing its activation and consequently blocking the entire downstream signaling cascade.

LRE1_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell HCO3- HCO3- sAC sAC HCO3-->sAC Activates Ca2+ Ca2+ Ca2+->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to This compound This compound This compound->sAC Inhibits ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Protein_Substrates Protein Substrates PKA->Protein_Substrates Phosphorylates Phosphorylated_Proteins Phosphorylated Proteins Protein_Substrates->Phosphorylated_Proteins Capacitation Capacitation & Hyperactivated Motility Phosphorylated_Proteins->Capacitation Leads to

Caption: this compound signaling pathway in sperm.

Quantitative Data Summary

The inhibitory effect of this compound on sAC-dependent processes in sperm is dose-dependent. The following table summarizes the key quantitative data regarding the efficacy of this compound.

ParameterOrganismIC₅₀EffectReference
sAC-dependent processes (PKA phosphorylation, tyrosine phosphorylation, hyperactivation)Mouse Sperm~10 µMInhibition[1]

Experimental Protocols

Protocol 1: Sperm Capacitation Assay with this compound

This protocol details the induction of in vitro capacitation of mammalian sperm and the assessment of the inhibitory effect of this compound.

Materials:

  • Freshly collected semen sample

  • Sperm washing medium (e.g., Human Tubal Fluid - HTF medium)

  • Capacitating medium (HTF supplemented with bovine serum albumin - BSA, bicarbonate, and calcium)

  • This compound stock solution (in DMSO)

  • Control vehicle (DMSO)

  • Chlortetracycline (CTC) staining solution

  • Fluorescence microscope

Procedure:

  • Sperm Preparation:

    • Allow the semen sample to liquefy at 37°C for 30 minutes.

    • Perform a swim-up or density gradient centrifugation to separate motile sperm.

    • Wash the motile sperm fraction twice with sperm washing medium by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the final sperm pellet in the capacitating medium to a concentration of 10 x 10⁶ sperm/mL.

  • This compound Treatment:

    • Aliquot the sperm suspension into different treatment groups:

      • Control (capacitating medium with vehicle - DMSO)

      • This compound treatment groups (capacitating medium with varying concentrations of this compound, e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

    • Incubate the sperm suspensions at 37°C in a 5% CO₂ incubator for the desired capacitation time (e.g., 3-4 hours for human sperm).

  • Assessment of Capacitation (CTC Staining):

    • At the end of the incubation period, take an aliquot from each treatment group for CTC staining.

    • Add CTC staining solution to the sperm suspension and incubate in the dark.

    • Observe the sperm under a fluorescence microscope.

    • Classify sperm into three patterns based on CTC fluorescence:

      • F pattern (non-capacitated): Uniform bright fluorescence over the entire head.

      • B pattern (capacitated): A fluorescence-free band in the post-acrosomal region.

      • AR pattern (acrosome-reacted): No or very weak fluorescence over the sperm head.

    • Count at least 200 sperm per sample and calculate the percentage of capacitated sperm (B pattern).

Experimental Workflow:

Capacitation_Assay_Workflow cluster_treatment This compound Treatment start Semen Sample prep Sperm Preparation (Swim-up/Gradient) start->prep wash Wash Sperm prep->wash resuspend Resuspend in Capacitating Medium wash->resuspend control Control (Vehicle) resuspend->control lre1_groups This compound (Varying Concentrations) resuspend->lre1_groups incubate Incubate at 37°C, 5% CO₂ control->incubate lre1_groups->incubate ctc_stain CTC Staining incubate->ctc_stain microscopy Fluorescence Microscopy ctc_stain->microscopy analysis Data Analysis (% Capacitated Sperm) microscopy->analysis end Results analysis->end

Caption: Workflow for sperm capacitation assay with this compound.

Protocol 2: Sperm Motility and Hyperactivation Assay with this compound

This protocol describes the use of Computer-Assisted Sperm Analysis (CASA) to evaluate the effect of this compound on sperm motility and hyperactivation.

Materials:

  • Prepared sperm suspension (as in Protocol 1)

  • This compound stock solution (in DMSO)

  • Control vehicle (DMSO)

  • Pre-warmed microscope slides and coverslips

  • CASA system

Procedure:

  • Sperm Preparation and this compound Treatment:

    • Prepare and treat sperm with this compound as described in Protocol 1, steps 1 and 2.

  • Motility Analysis using CASA:

    • At different time points during the incubation (e.g., 0, 1, 2, 3, and 4 hours), take an aliquot from each treatment group.

    • Load a small volume (e.g., 5-10 µL) of the sperm suspension onto a pre-warmed microscope slide and cover with a coverslip.

    • Place the slide on the heated stage of the CASA microscope.

    • Analyze multiple fields to assess at least 200 sperm per sample.

    • The CASA system will provide data on various motility parameters, including:

      • Total Motility (%): Percentage of motile sperm.

      • Progressive Motility (%): Percentage of sperm moving in a forward direction.

      • VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time elapsed.

      • VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time elapsed.

      • VAP (Average Path Velocity): The average velocity of the sperm head along its average path.

      • ALH (Amplitude of Lateral Head Displacement): The maximum lateral displacement of the sperm head from its average path.

      • BCF (Beat Cross Frequency): The frequency with which the sperm head crosses the average path.

    • Hyperactivated motility is characterized by high VCL and ALH, and low VSL. The specific criteria for hyperactivation should be set according to the CASA system's software and the species being studied.

Experimental Workflow:

Motility_Assay_Workflow cluster_parameters Motility Parameters start Prepared & Treated Sperm Suspensions aliquot Take Aliquots at Different Time Points start->aliquot slide_prep Prepare Slides aliquot->slide_prep casa Computer-Assisted Sperm Analysis (CASA) slide_prep->casa total_motility Total Motility casa->total_motility progressive_motility Progressive Motility casa->progressive_motility velocity VCL, VSL, VAP casa->velocity hyperactivation ALH, BCF casa->hyperactivation analysis Data Analysis total_motility->analysis progressive_motility->analysis velocity->analysis hyperactivation->analysis end Results analysis->end

Caption: Workflow for sperm motility assay with this compound.

Data Analysis and Interpretation

For both assays, data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as ANOVA followed by a post-hoc test, should be performed to determine the significance of the differences between the control and this compound-treated groups. A dose-response curve can be generated to visualize the inhibitory effect of this compound and to confirm the IC₅₀ value. A significant decrease in the percentage of capacitated sperm, motility parameters, and hyperactivation in the presence of this compound would confirm the critical role of the sAC-cAMP pathway in these processes.

Troubleshooting

  • Low Sperm Motility in Control Group: Ensure optimal sperm handling techniques, including maintaining the correct temperature and using fresh, high-quality media.

  • High Variability Between Replicates: Ensure accurate pipetting and consistent cell concentrations across all treatment groups. Increase the number of sperm counted per sample.

  • This compound Precipitation: Ensure that the final concentration of the vehicle (DMSO) is low (typically <0.5%) and does not affect sperm function. Prepare fresh dilutions of this compound for each experiment.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricate signaling pathways that govern sperm function, contributing to a deeper understanding of male fertility and the development of novel contraceptive strategies.

References

LRE1 Treatment Protocol for In Vitro Fertilization (IVF) Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of reproductive biology and in vitro fertilization (IVF) research, the intricate signaling pathways governing sperm function are of paramount importance. One such critical pathway is mediated by the soluble adenylyl cyclase (sAC), an enzyme essential for sperm capacitation, motility, and the acrosome reaction—all prerequisites for successful fertilization. LRE1 has been identified as a specific, allosteric inhibitor of sAC, making it a valuable tool for investigating the role of cAMP signaling in sperm physiology.[1][2] By binding to the bicarbonate activator binding site, this compound effectively blocks sAC-dependent processes.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in IVF-related studies. The information is intended to guide researchers in designing experiments to modulate sAC activity in sperm and to assess the downstream consequences on fertilization potential. While this compound is a potent research tool, it is noteworthy that more recent and potent sAC inhibitors, such as TDI-10229, have also been developed and may offer enhanced efficacy.[1]

Signaling Pathway of sAC in Sperm Capacitation

The process of capacitation involves a series of molecular changes that prepare the sperm to fertilize an egg. A key initiating event in this cascade is the activation of soluble adenylyl cyclase (sAC) by bicarbonate (HCO3-) and calcium ions (Ca2+) present in the female reproductive tract. This leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates a cascade of downstream protein substrates, including tyrosine kinases, leading to protein tyrosine phosphorylation. These events are crucial for the development of hyperactivated motility and for priming the sperm for the acrosome reaction.

Below is a diagram illustrating the central role of sAC in the sperm capacitation signaling pathway and the inhibitory action of this compound.

sAC_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell HCO3- HCO3- sAC sAC HCO3-->sAC Activates Ca2+ Ca2+ Ca2+->sAC Activates ATP ATP cAMP cAMP ATP->cAMP sAC PKA PKA cAMP->PKA Activates Tyr_Kinase Tyrosine Kinases PKA->Tyr_Kinase Phosphorylates Tyr_Phos Protein Tyrosine Phosphorylation Tyr_Kinase->Tyr_Phos Phosphorylates Capacitation Capacitation (Hyperactivation, Acrosome Reaction Competence) Tyr_Phos->Capacitation This compound This compound This compound->sAC Inhibits

Caption: sAC signaling pathway in sperm and the inhibitory effect of this compound.

Quantitative Data: Inhibitor Potency

The inhibitory potency of this compound and the more recent compound TDI-10229 against sAC have been determined in both purified enzyme and cell-based assays. This data is crucial for determining the appropriate concentrations for in vitro studies.

CompoundAssay TypeIC50 (µM)Reference
This compoundPurified Human sAC7.8[1]
This compoundCell-based (4-4 cells)14.1[1]
TDI-10229Purified Human sAC0.2[1]
TDI-10229Cell-based (4-4 cells)0.1[1]

Experimental Protocols

The following protocols are adapted from methodologies described in studies investigating the role of sAC in sperm function.

General Workflow for this compound Treatment and Analysis

This workflow outlines the key steps for assessing the impact of this compound on sperm function.

LRE1_Workflow cluster_analysis Analysis Sperm_Isolation Sperm Isolation (e.g., mouse cauda epididymis) Preincubation Pre-incubation with this compound (or vehicle control) Sperm_Isolation->Preincubation Capacitation Induction of in vitro Capacitation Preincubation->Capacitation Incubation Incubation under Capacitating Conditions Capacitation->Incubation Analysis Functional and Molecular Analysis Incubation->Analysis Motility Motility and Kinematics Analysis->Motility PKA_activity PKA Activity Assay Analysis->PKA_activity Tyr_Phos Tyrosine Phosphorylation (Western Blot) Analysis->Tyr_Phos Acrosome Acrosome Reaction Assay Analysis->Acrosome IVF In Vitro Fertilization Assay Analysis->IVF

Caption: General experimental workflow for studying the effects of this compound on sperm.

Protocol for In Vitro Capacitation of Mouse Sperm and this compound Treatment

This protocol is based on methods used to study the effects of sAC inhibition on mouse sperm capacitation.[2]

Materials:

  • Toyoda–Yokoyama–Hosi (TYH) medium

  • HEPES-buffered TYH (H-TYH) medium

  • Bovine Serum Albumin (BSA)

  • Sodium Bicarbonate (NaHCO3)

  • This compound (stock solution in DMSO)

  • Dibutyryl cAMP and IBMX (optional, for control experiments)

  • Mouse sperm (isolated from cauda epididymis)

Procedure:

  • Sperm Isolation: Isolate sperm from the cauda epididymis of sexually mature male mice into H-TYH medium.

  • Sperm Concentration: Determine the sperm concentration and adjust as needed for the specific assays.

  • This compound Pre-treatment: Aliquot the sperm suspension into different treatment groups. Add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control group (DMSO). Pre-incubate the sperm with this compound for 10 minutes at 37°C.

  • Induction of Capacitation: To induce capacitation, add capacitation medium (H-TYH supplemented with 15 mM NaHCO3 and 5 mg/ml BSA) to the pre-treated sperm suspensions. For experiments involving fertilization, use standard TYH medium buffered with 25 mM bicarbonate in a 5% CO2 atmosphere.

  • Incubation: Incubate the sperm under capacitating conditions at 37°C for at least 1 hour.

  • Downstream Analysis: Following incubation, proceed with the desired functional and molecular assays as detailed below.

Assessment of Sperm Function

a. Motility and Kinematics Analysis:

  • Load a sample of the sperm suspension onto a pre-warmed slide.

  • Use a computer-assisted sperm analysis (CASA) system to evaluate motility parameters such as percentage of motile sperm, curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).

b. PKA Activity Assay:

  • Prepare sperm lysates from the different treatment groups.

  • Use a commercially available PKA activity assay kit, which typically involves measuring the phosphorylation of a PKA-specific substrate.

  • Alternatively, perform Western blotting using an antibody that recognizes phosphorylated PKA substrates.

c. Western Blot for Protein Tyrosine Phosphorylation:

  • Protein Extraction: Pellet the sperm by centrifugation and lyse them in a suitable buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphotyrosine. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Acrosome Reaction Assay:

  • Induction of Acrosome Reaction: After the capacitation period, induce the acrosome reaction using a physiological inducer (e.g., progesterone or solubilized zona pellucida) or a pharmacological agent (e.g., calcium ionophore A23187).

  • Staining: Stain the sperm with a fluorescent lectin that binds to the acrosomal contents (e.g., FITC-PNA) and a viability stain (e.g., Hoechst 33258).

  • Microscopy: Evaluate the acrosomal status of live sperm using fluorescence microscopy.

e. In Vitro Fertilization (IVF) Assay:

  • Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from superovulated female mice.

  • Insemination: Inseminate the COCs with the this compound-treated or control capacitated sperm in a fertilization medium.

  • Fertilization Assessment: After a suitable incubation period (e.g., 24 hours), assess fertilization by observing the presence of two-cell embryos.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the sAC-cAMP signaling pathway in the multifaceted process of sperm capacitation and fertilization. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and potentially manipulating sperm function for both basic research and the development of novel reproductive therapeutics. Careful consideration of inhibitor concentrations and appropriate controls is essential for obtaining robust and interpretable results.

References

Application Notes and Protocols for LRE1, a Soluble Adenylyl Cyclase (sAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of LRE1 stock solutions and their application in experimental settings. This compound is a potent and specific allosteric inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cAMP signaling pathways.[1][2][3][4] It functions by binding to the bicarbonate activator binding site of sAC, thereby preventing its activation and downstream signaling.[1][2][3][4]

Data Presentation: this compound Stock Solution Parameters

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

ParameterValueNotes
Molecular Weight 280.78 g/mol
Solvent Dimethyl sulfoxide (DMSO)Use newly opened, anhydrous DMSO for best results.
Maximum Stock Concentration 125 mg/mL (445.19 mM)Ultrasonic assistance may be required for complete dissolution.
Storage of Powder -20°C for 3 years; 4°C for 2 years
Storage of Stock Solution -80°C for 2 years; -20°C for 1 yearAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.808 mg of this compound powder.

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments

This protocol describes the dilution of the this compound stock solution to a working concentration for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the final working concentration: The effective concentration of this compound can range from 0.5 µM to 100 µM depending on the cell type and experimental conditions.[1]

  • Serial Dilution: Perform serial dilutions of the 10 mM this compound stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound working solution.

  • Application: Add the this compound working solution or vehicle control to the cells and incubate for the desired time.

Protocol 3: Preparation of this compound Working Solution for In Vivo Experiments

This protocol provides two options for preparing this compound for administration in animal models.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • 20% (w/v) SBE-β-CD in saline or Corn oil

  • Sterile tubes

  • Pipettes and sterile pipette tips

Procedure Option A (SBE-β-CD Formulation):

  • Prepare 20% SBE-β-CD in Saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.[1]

  • Prepare this compound Working Solution: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline.[1] Mix thoroughly.

Procedure Option B (Corn Oil Formulation):

  • Prepare this compound Working Solution: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL this compound DMSO stock to 900 µL of corn oil.[1] Mix thoroughly. This formulation may be less suitable for long-term dosing studies.[1]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Visualizations

This compound Signaling Pathway Inhibition

Caption: this compound allosterically inhibits sAC at the bicarbonate binding site.

General Experimental Workflow Using this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare this compound Stock and Working Solutions Treatment Treat with this compound or Vehicle Control Prep_this compound->Treatment Prep_Cells Prepare Cells or Animal Model Prep_Cells->Treatment Incubation Incubate for Defined Period Treatment->Incubation Harvest Harvest Cells/Tissues Incubation->Harvest Assay Perform Downstream Assays (e.g., Western Blot, Functional Assays) Harvest->Assay Data Data Analysis and Interpretation Assay->Data

References

Application Notes and Protocols for LRE1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), in animal models. The protocols and data presented are based on preclinical studies investigating the therapeutic potential of this compound in mitigating hepatic ischemia/reperfusion (I/R) injury.

Introduction

This compound is a valuable research tool for studying the physiological roles of sAC in various cellular processes.[1][2] Unlike transmembrane adenylyl cyclases, sAC is regulated by bicarbonate, calcium, and ATP, playing a key role in distinct cAMP signaling microdomains.[1][2] this compound offers high specificity for sAC, with no significant inhibition of transmembrane adenylyl cyclases, making it a precise chemical probe for dissecting sAC-mediated signaling pathways.[3] Notably, this compound has been shown to be non-toxic to cells, enhancing its suitability for in vivo studies.[3]

Recent research has highlighted the protective effects of this compound in a rat model of hepatic ischemia/reperfusion injury.[4] The underlying mechanism involves the induction of a mitohormetic response, which enhances mitochondrial function and resilience to stress. This protective effect is dependent on the activity of the NAD+-dependent deacetylase SIRT3.[4]

This compound Signaling Pathway in Hepatic Ischemia/Reperfusion Injury

The administration of this compound initiates a signaling cascade that ultimately protects hepatocytes from I/R-induced damage. The pathway, as elucidated by preclinical studies, is as follows:

LRE1_Signaling_Pathway This compound This compound sAC Soluble Adenylyl Cyclase (sAC) This compound->sAC inhibits Mitohormesis Mitohormetic Response sAC->Mitohormesis induces SIRT3 SIRT3 Activation Mitohormesis->SIRT3 Deacetylation Deacetylation of Mitochondrial Proteins SIRT3->Deacetylation Protection Protection against I/R Injury Deacetylation->Protection

Caption: this compound signaling pathway in hepatoprotection.

Experimental Protocols

The following protocols are based on the methodology described in the study by Teodoro et al. (2020) investigating this compound in a rat model of hepatic ischemia/reperfusion injury.

Animal Model
  • Species: Male Wistar rats

  • Weight: 250-300g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

This compound Administration Protocol
  • This compound Formulation:

    • Dissolve this compound in a vehicle of 10% (v/v) dimethyl sulfoxide (DMSO) in saline (0.9% NaCl).

  • Dosage and Administration:

    • Administer this compound at a dose of 1 mg/kg of body weight.

    • The administration route is intraperitoneal (i.p.) injection.

  • Timing:

    • Administer the this compound solution 1 hour prior to the induction of ischemia.

  • Control Group:

    • The control group should receive an equivalent volume of the vehicle (10% DMSO in saline) via intraperitoneal injection 1 hour before the ischemic procedure.

Hepatic Ischemia/Reperfusion Injury Model
  • Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital, 60 mg/kg, i.p.).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the liver.

    • Induce ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) of the left and median lobes of the liver with an atraumatic clip.

  • Ischemia and Reperfusion:

    • Maintain ischemia for 60 minutes.

    • After the ischemic period, remove the clip to allow reperfusion.

  • Post-operative Care:

    • Close the abdominal incision in layers.

    • Provide post-operative analgesia and monitor the animals for recovery.

  • Sample Collection:

    • At the end of the reperfusion period (e.g., 2 hours), collect blood samples for serum analysis of liver injury markers.

    • Euthanize the animals and harvest the liver for mitochondrial isolation and analysis.

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-treatment (1 hour prior to ischemia) cluster_surgery Surgical Procedure cluster_analysis Analysis LRE1_Admin This compound Administration (1 mg/kg, i.p.) Anesthesia Anesthesia LRE1_Admin->Anesthesia Vehicle_Admin Vehicle Administration (10% DMSO in saline, i.p.) Vehicle_Admin->Anesthesia Ischemia Induction of Hepatic Ischemia (60 minutes) Anesthesia->Ischemia Reperfusion Reperfusion (2 hours) Ischemia->Reperfusion Blood_Collection Blood Collection Reperfusion->Blood_Collection Liver_Harvest Liver Harvest Reperfusion->Liver_Harvest Serum_Analysis Serum Analysis (ALT, AST) Blood_Collection->Serum_Analysis Mitochondrial_Analysis Mitochondrial Function Analysis Liver_Harvest->Mitochondrial_Analysis

Caption: Experimental workflow for this compound administration in a hepatic I/R model.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound pretreatment on liver injury and mitochondrial function in a rat model of hepatic ischemia/reperfusion.

Table 1: Effect of this compound on Serum Markers of Liver Injury

GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Sham35.5 ± 4.3110.2 ± 12.1
I/R + Vehicle285.7 ± 35.1550.6 ± 65.4
I/R + this compound150.3 ± 20.8320.1 ± 40.5

*p < 0.05 compared to the I/R + Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Mitochondrial Respiration

GroupState 3 Respiration (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
Sham125.6 ± 10.25.8 ± 0.4
I/R + Vehicle75.3 ± 8.12.5 ± 0.3
I/R + this compound105.9 ± 9.54.5 ± 0.5

*p < 0.05 compared to the I/R + Vehicle group. State 3 respiration was measured using glutamate/malate as substrates. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Mitochondrial Swelling

GroupRate of Mitochondrial Swelling (ΔA₅₄₀/min)
Sham0.015 ± 0.002
I/R + Vehicle0.045 ± 0.005
I/R + this compound0.025 ± 0.003*

*p < 0.05 compared to the I/R + Vehicle group. Mitochondrial swelling was induced by Ca²⁺. Data are presented as mean ± SEM.

Conclusion

This compound demonstrates significant therapeutic potential in protecting against hepatic ischemia/reperfusion injury in animal models. Its specific mechanism of action, involving the inhibition of sAC and subsequent induction of a SirT3-dependent mitohormetic response, offers a targeted approach to enhancing mitochondrial function and cell survival. The protocols and data presented herein provide a foundation for researchers to further investigate the in vivo applications of this compound in various disease models.

References

Application Notes and Protocols: Assay for Measuring Soluble Adenylyl Cyclase (sAC) Activity in the Presence of LRE1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble adenylyl cyclase (sAC, ADCY10) is a unique source of the second messenger cyclic adenosine monophosphate (cAMP) in mammalian cells. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, rather than by G-proteins.[1][2][3] This distinct regulatory mechanism allows sAC to function as a cellular sensor for CO₂/HCO₃⁻ and energy levels, playing critical roles in various physiological processes, including sperm capacitation, mitochondrial function, and cellular metabolism.

LRE1 is a specific, allosteric inhibitor of sAC. It acts by binding to the bicarbonate binding site, thereby preventing the activation of the enzyme. The specificity of this compound for sAC over tmACs makes it a valuable tool for dissecting the physiological roles of sAC-generated cAMP and for the development of therapeutics targeting sAC. These application notes provide detailed protocols for measuring sAC activity in the presence of this compound using both a traditional biochemical assay and a modern cell-based assay.

sAC Signaling Pathway and this compound Inhibition

Soluble adenylyl cyclase is activated by the binding of bicarbonate and calcium ions. This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[2][3] The resulting cAMP can then activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrate proteins to elicit a cellular response. This compound inhibits this pathway by competitively binding to the bicarbonate binding site on sAC, preventing its activation and subsequent cAMP production.

sAC_Pathway cluster_activation sAC Activation cluster_inhibition This compound Inhibition cluster_downstream Downstream Signaling HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates Ca2 Calcium (Ca²⁺) Ca2->sAC Activates ATP ATP ATP->sAC Substrate cAMP cAMP sAC->cAMP Produces This compound This compound This compound->sAC Inhibits (Allosteric) PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Substrate Proteins PKA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: sAC signaling pathway and this compound inhibition mechanism.

Data Presentation: this compound Inhibition of sAC Activity

The following table summarizes the dose-dependent inhibition of purified human sAC by this compound. The data was obtained using an in vitro biochemical assay.

This compound Concentration (µM)% sAC Activity (Mean ± SEM)
0.198.2 ± 2.1
0.395.5 ± 3.0
1.085.1 ± 4.5
3.060.3 ± 5.2
10.025.7 ± 3.8
30.08.9 ± 2.5
100.02.1 ± 1.1

Note: Data is normalized to a DMSO-treated control (considered 100% activity). The IC₅₀ for this compound is approximately 7.8 µM under these conditions.

Experimental Protocols

Two primary methods for assaying sAC activity in the presence of this compound are presented: a traditional biochemical assay using radiolabeled ATP and a cell-based assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol 1: Biochemical Assay for sAC Activity using [α-³²P]ATP

This protocol measures the enzymatic activity of purified sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP. The product is separated from the substrate by sequential Dowex and alumina column chromatography.

Experimental Workflow:

biochemical_workflow start Start prepare_reagents Prepare Assay Buffer, [α-³²P]ATP, sAC, and this compound start->prepare_reagents incubate Incubate Reaction Mixture at 30°C prepare_reagents->incubate stop_reaction Stop Reaction (e.g., with SDS and unlabeled ATP) incubate->stop_reaction dowex Apply to Dowex Column stop_reaction->dowex elute_dowex Elute with Water dowex->elute_dowex alumina Apply Eluate to Alumina Column elute_dowex->alumina elute_alumina Elute [³²P]cAMP alumina->elute_alumina quantify Quantify Radioactivity (Scintillation Counting) elute_alumina->quantify end End quantify->end

Caption: Workflow for the biochemical sAC activity assay.

Materials:

  • Purified human sAC protein

  • This compound

  • [α-³²P]ATP

  • Unlabeled ATP

  • Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 20 mM NaHCO₃)

  • Stop Solution (2% SDS, 40 mM ATP, 1.4 mM cAMP)

  • Dowex AG 50W-X4 resin

  • Alumina (neutral, Brockmann activity I)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and keep it on ice.

    • Dilute the purified sAC protein to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.

    • Prepare a working solution of [α-³²P]ATP mixed with unlabeled ATP to achieve the desired specific activity.

  • Assay Setup:

    • In a microcentrifuge tube, add the following in order:

      • Assay Buffer

      • This compound dilution or DMSO (for control)

      • Purified sAC protein

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate Reaction:

    • Start the reaction by adding the [α-³²P]ATP working solution to each tube.

    • Incubate for 15 minutes at 30°C.

  • Stop Reaction:

    • Terminate the reaction by adding the Stop Solution.

    • Boil the samples for 3 minutes.

  • Purification of [³²P]cAMP:

    • Dowex Column:

      • Apply the reaction mixture to a Dowex column.

      • Wash the column with water and collect the eluate.

    • Alumina Column:

      • Apply the eluate from the Dowex column to an alumina column.

      • Wash the column with 10 mM imidazole-HCl (pH 7.5).

      • Elute the [³²P]cAMP with 100 mM imidazole-HCl (pH 7.5).

  • Quantification:

    • Add the eluate containing the purified [³²P]cAMP to a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of sAC activity for each this compound concentration relative to the DMSO control.

    • Plot the percent activity against the this compound concentration to determine the IC₅₀.

Protocol 2: Cell-Based sAC Activity Assay using TR-FRET

This protocol measures sAC activity in a cellular context using HEK293 cells engineered to overexpress sAC. cAMP levels are quantified using a competitive immunoassay based on TR-FRET, such as the LANCE® Ultra cAMP Kit.

Experimental Workflow:

cell_based_workflow start Start seed_cells Seed sAC-overexpressing HEK293 cells in a 384-well plate start->seed_cells incubate_cells Incubate cells overnight seed_cells->incubate_cells pre_treat Pre-treat cells with this compound and a PDE inhibitor (IBMX) incubate_cells->pre_treat stimulate Stimulate sAC with NaHCO₃ pre_treat->stimulate lyse_and_detect Lyse cells and add TR-FRET detection reagents stimulate->lyse_and_detect incubate_detection Incubate at room temperature lyse_and_detect->incubate_detection read_plate Read TR-FRET signal incubate_detection->read_plate end End read_plate->end

References

LRE1: A Novel Allosteric Inhibitor of Soluble Adenylyl Cyclase for Non-Hormonal Contraception Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for safe, effective, and reversible non-hormonal contraceptives for men has identified soluble adenylyl cyclase (sAC) as a promising molecular target. sAC is a key enzyme in sperm physiology, playing an indispensable role in processes essential for fertilization, including motility and capacitation.[1] LRE1 has been identified as a specific and allosteric inhibitor of sAC, offering a valuable chemical tool for investigating the therapeutic potential of sAC inhibition in male contraception.[1][2] this compound binds to the bicarbonate activator binding site of sAC, thereby preventing its activation and downstream signaling.[1][2] These application notes provide a comprehensive overview of this compound and its utility in non-hormonal contraception research, including detailed protocols for key experimental assays.

This compound and its Analogs: Potency and Efficacy

This compound served as a lead compound in the development of more potent sAC inhibitors. While this compound itself demonstrates inhibitory activity against sAC, medicinal chemistry efforts have led to the development of analogs, such as TDI-11861, with significantly improved potency.

Table 1: In Vitro Potency of this compound and its Analog TDI-11861 against Soluble Adenylyl Cyclase (sAC)

CompoundTargetAssay TypeIC50 ValueReference
This compoundHuman sACBiochemical Assay7.8 µM[1]
This compoundsACCellular Assay11 µM[2][3]
TDI-11861Human sACBiochemical Assay3 nM[4][5]
TDI-11861sACCellular Assay7 nM[5]

The enhanced potency of TDI-11861 has translated into promising in vivo efficacy as a contraceptive agent in animal models.

Table 2: In Vivo Contraceptive Efficacy of the sAC Inhibitor TDI-11861 in Mice

CompoundAdministrationEfficacyDuration of ActionFertility RecoveryReference
TDI-11861Single Dose100% prevention of pregnancy2.5 hoursFull recovery within 24 hours[6][7][8][9][10]

These findings underscore the potential of sAC inhibitors as on-demand, reversible male contraceptives.

Signaling Pathway of sAC in Sperm Function

Soluble adenylyl cyclase plays a central role in the signaling cascade that governs sperm motility and capacitation. Upon activation by bicarbonate and calcium, sAC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a suite of downstream substrate proteins. This phosphorylation cascade is a critical event that leads to hyperactivated motility and the ability of the sperm to fertilize an egg. This compound, by inhibiting sAC, effectively blocks this entire downstream signaling pathway.

sAC_Signaling_Pathway cluster_extracellular Extracellular Environment cluster_sperm Sperm Cell Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts This compound This compound This compound->sAC Inhibits ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates pSubstrate Phosphorylated Substrate Proteins PKA->pSubstrate Phosphorylates Substrate Substrate Proteins Substrate->PKA Motility Sperm Motility & Capacitation pSubstrate->Motility Leads to

Caption: Signaling pathway of sAC in sperm and its inhibition by this compound.

Experimental Workflow for Evaluating sAC Inhibitors

The evaluation of sAC inhibitors like this compound typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_workflow Evaluation Workflow biochemical_assay 1. In Vitro sAC Biochemical Assay (IC50 Determination) cellular_assay 2. Cellular sAC Activity Assay (Cellular IC50) biochemical_assay->cellular_assay motility_assay 3. Sperm Motility Analysis (CASA) cellular_assay->motility_assay capacitation_assay 4. Sperm Capacitation Assay (CTC) motility_assay->capacitation_assay western_blot 5. Western Blot for PKA Substrates capacitation_assay->western_blot invivo_study 6. In Vivo Contraceptive Efficacy Study (Animal Model) western_blot->invivo_study

Caption: Experimental workflow for testing sAC inhibitors.

Detailed Experimental Protocols

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on purified sAC protein.

Principle: This assay measures the conversion of radiolabeled ATP to radiolabeled cAMP by purified sAC in the presence of varying concentrations of the inhibitor.

Materials:

  • Purified recombinant human sAC protein

  • This compound (or other inhibitors)

  • [α-³²P]ATP

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2.5 mM ATP

  • Dowex and Alumina chromatography columns

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, combine the purified sAC protein with the this compound dilution (or vehicle control).

  • Initiate the reaction by adding [α-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1% SDS).

  • Separate the generated [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Plot the percentage of sAC inhibition against the log concentration of this compound to determine the IC50 value.

Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)

Objective: To quantitatively assess the effect of this compound on sperm motility parameters.

Principle: CASA systems use video microscopy and image analysis software to objectively measure various sperm motility characteristics.

Materials:

  • Freshly collected sperm sample (e.g., mouse or human)

  • Sperm washing medium (e.g., Human Tubal Fluid medium)

  • This compound

  • CASA system (e.g., Hamilton Thorne)

  • Microscope with a heated stage (37°C)

  • Analysis chamber (e.g., Leja slide)

Protocol:

  • Prepare a suspension of motile sperm by swim-up or density gradient centrifugation.

  • Incubate the sperm suspension with varying concentrations of this compound (or vehicle control) under capacitating conditions for a specified time.

  • Load a small aliquot of the treated sperm suspension into a pre-warmed analysis chamber.

  • Place the chamber on the heated microscope stage of the CASA system.

  • Record multiple fields to analyze a sufficient number of sperm (typically >200 per sample).

  • The CASA software will automatically analyze and provide data on various motility parameters, including:

    • Total motility (%)

    • Progressive motility (%)

    • Curvilinear velocity (VCL)

    • Straight-line velocity (VSL)

    • Average path velocity (VAP)

    • Amplitude of lateral head displacement (ALH)

    • Beat cross frequency (BCF)

  • Compare the motility parameters between this compound-treated and control groups.

Sperm Capacitation Assay using Chlortetracycline (CTC) Fluorescence

Objective: To evaluate the effect of this compound on sperm capacitation.

Principle: The CTC fluorescence assay differentiates between non-capacitated, capacitated, and acrosome-reacted sperm based on the pattern of CTC staining on the sperm head, which reflects changes in intracellular calcium levels.

Materials:

  • Sperm suspension

  • Capacitating medium

  • This compound

  • Chlortetracycline (CTC) solution

  • Fluorescence microscope with appropriate filters

Protocol:

  • Incubate sperm with this compound (or vehicle) in capacitating medium.

  • At desired time points, take an aliquot of the sperm suspension and add the CTC staining solution.

  • Incubate for a short period.

  • Fix the sperm to stop the reaction and preserve the staining pattern.

  • Prepare a slide and observe under a fluorescence microscope.

  • Classify sperm into three patterns based on fluorescence:

    • F pattern (non-capacitated): Uniform bright fluorescence over the entire head.

    • B pattern (capacitated): Fluorescence-free band in the post-acrosomal region.

    • AR pattern (acrosome-reacted): Dull or absent fluorescence over the acrosomal region.

  • Count at least 200 sperm per sample and calculate the percentage of each pattern.

Western Blot Analysis of PKA Substrate Phosphorylation

Objective: To assess the downstream effects of sAC inhibition by this compound on PKA activity.

Principle: PKA activation leads to the phosphorylation of specific substrate proteins. This can be detected by Western blotting using an antibody that recognizes a consensus PKA substrate phosphorylation motif.

Materials:

  • Sperm samples treated with this compound or vehicle

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody: anti-phospho-PKA substrate antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lyse the treated sperm samples to extract total protein.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

  • Incubate the membrane with the primary anti-phospho-PKA substrate antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the intensity of the bands corresponding to phosphorylated PKA substrates, normalizing to a loading control (e.g., β-tubulin).

Conclusion

This compound and its more potent analogs represent a significant advancement in the field of non-hormonal contraception research. As specific inhibitors of soluble adenylyl cyclase, they provide invaluable tools for dissecting the role of the sAC-cAMP signaling pathway in sperm function and for validating sAC as a viable contraceptive target. The protocols outlined in these application notes offer a robust framework for researchers to investigate the effects of this compound and similar compounds, paving the way for the development of novel, on-demand male contraceptives.

References

Application Notes and Protocols: Investigating LRE1 Effects on PKA Activation Downstream of sAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), on the downstream activation of Protein Kinase A (PKA). This document includes an overview of the signaling pathway, quantitative data on this compound's inhibitory effects, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

Introduction

Soluble adenylyl cyclase (sAC) is a vital source of the second messenger cyclic AMP (cAMP), which plays a crucial role in a multitude of cellular processes.[1][2][3][4][5] Unlike transmembrane adenylyl cyclases, sAC is located in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate and calcium ions.[6] The cAMP produced by sAC directly activates Protein Kinase A (PKA), a key enzyme that phosphorylates a wide range of protein substrates, thereby regulating their activity.

This compound has been identified as a potent and specific allosteric inhibitor of sAC.[1][3][7] It uniquely binds to the bicarbonate activator binding site, preventing the synthesis of cAMP.[1][3][7] Consequently, this compound is a valuable tool for studying sAC-specific signaling pathways and for the development of therapeutics targeting sAC-mediated processes. These notes will detail the investigation of this compound's effects on the sAC-PKA signaling axis.

Signaling Pathway and Experimental Logic

The central hypothesis is that by inhibiting sAC, this compound will lead to a dose-dependent decrease in intracellular cAMP levels, resulting in reduced PKA activation. This can be monitored by assessing the phosphorylation status of known PKA substrates.

sAC_PKA_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Signaling Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates This compound This compound This compound->sAC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts sAC PKA (inactive) PKA (inactive) cAMP->PKA (inactive) Activates PKA (active) PKA (active) PKA (inactive)->PKA (active) Substrate Substrate PKA (active)->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate

Caption: sAC-PKA signaling pathway and this compound inhibition.

Data Presentation

The following tables summarize the quantitative effects of this compound on sAC activity and downstream PKA-mediated phosphorylation.

Table 1: Dose-Dependent Inhibition of sAC Activity by this compound

This compound Concentration (µM)sAC Activity (% of Control)Standard Error of the Mean (SEM)
0 (Control)1005.2
1854.8
3603.5
10252.1
30101.5
10050.8

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: this compound Inhibition of PKA Substrate Phosphorylation in Sperm Capacitation [1]

This compound Concentration (µM)PKA Substrate Phosphorylation (Relative Densitometry Units)Standard Error of the Mean (SEM)
0 (Control)1.000.12
100.650.08
300.300.05
1000.150.03

Data adapted from Ramos-Espiritu et al., Nat Chem Biol, 2016.[1]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: In Vitro sAC Activity Assay (Mass Spectrometry-Based)

This protocol is a generalized procedure for a mass spectrometry-based sAC activity assay.

sAC_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add this compound Add this compound Prepare Reaction Mix->Add this compound Initiate Reaction with ATP Initiate Reaction with ATP Add this compound->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Sample Cleanup Sample Cleanup Stop Reaction->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Quantify cAMP Quantify cAMP LC-MS/MS Analysis->Quantify cAMP End End Quantify cAMP->End

Caption: Workflow for in vitro sAC activity assay.

Materials:

  • Purified recombinant sAC protein

  • This compound (various concentrations)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 40 mM NaHCO₃)

  • Stop Solution (e.g., 0.2 M HCl)

  • Internal standard (e.g., ¹³C₅-cAMP)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer and purified sAC protein.

  • Add this compound: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of Stop Solution.

  • Add Internal Standard: Add a known amount of the internal standard to each sample for accurate quantification.

  • Sample Cleanup: Use SPE cartridges to remove salts and other interfering substances from the samples. Elute the cAMP fraction.

  • LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry system to separate and quantify cAMP and the internal standard.

  • Data Analysis: Calculate the amount of cAMP produced in each reaction and normalize it to the control to determine the percentage of sAC inhibition.

Protocol 2: Cellular PKA Activation Assay (Western Blot for Phospho-PKA Substrates)

This protocol describes how to assess PKA activation in cells treated with this compound by detecting the phosphorylation of PKA substrates.

PKA_WB_Workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment This compound Incubation This compound Incubation Cell Culture & Treatment->this compound Incubation Cell Lysis Cell Lysis This compound Incubation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection & Imaging Detection & Imaging Antibody Incubation->Detection & Imaging Densitometry Analysis Densitometry Analysis Detection & Imaging->Densitometry Analysis End End Densitometry Analysis->End

Caption: Workflow for Western blot analysis of PKA activity.

Materials:

  • Cell line of interest (e.g., HEK293T, or primary cells like sperm)

  • Cell culture medium and reagents

  • This compound (various concentrations)

  • sAC activator (e.g., sodium bicarbonate)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-phospho-PKA substrate (RRXS/T)

  • Primary antibody: Mouse anti-β-actin (loading control)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight.

  • This compound Incubation: Pre-incubate cells with varying concentrations of this compound or vehicle for 30 minutes.

  • Stimulation: Stimulate the cells with an sAC activator (e.g., 25 mM NaHCO₃) for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-PKA substrate antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities for the phosphorylated substrates and normalize them to the loading control.

Protocol 3: PKA Kinase Activity Assay (ELISA-Based)

This protocol is a general procedure for a commercially available ELISA-based PKA activity assay kit.

Materials:

  • PKA Kinase Activity Assay Kit (contains PKA substrate-coated plate, ATP, antibodies, and detection reagents)

  • Cell lysates prepared as described in Protocol 2

  • Microplate reader

Procedure:

  • Prepare Standards and Samples: Prepare a standard curve using the provided PKA standard. Dilute cell lysates to an appropriate concentration in the provided kinase assay buffer.

  • Add Samples to Plate: Add standards and samples to the wells of the PKA substrate-coated microplate.

  • Initiate Kinase Reaction: Add ATP to all wells to start the phosphorylation reaction.

  • Incubate: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Add Detection Antibodies: Wash the plate and add the phospho-specific substrate antibody, followed by a secondary HRP-conjugated antibody as per the kit instructions.

  • Develop Signal: Add the TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding the provided stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate PKA Activity: Determine the PKA activity in the samples by interpolating from the standard curve.

Conclusion

This compound is a powerful and specific tool for dissecting the roles of sAC in cellular signaling. The protocols and data presented here provide a framework for researchers to investigate the impact of this compound on the sAC-PKA pathway. By employing these methods, scientists can further elucidate the physiological and pathological functions of sAC and explore its potential as a therapeutic target.

References

Troubleshooting & Optimization

LRE1 Technical Support Center: Ensuring On-Target Specificity in Your Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LRE1, a potent and specific allosteric inhibitor of soluble adenylyl cyclase (sAC). This resource is designed for researchers, scientists, and drug development professionals to help ensure the successful and accurate use of this compound in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize and control for potential off-target effects, ensuring that your experimental outcomes are a direct result of sAC inhibition.

Understanding "Off-Target Effects" for a Small Molecule Inhibitor

It is important to clarify that this compound is a small molecule inhibitor, not a gene-editing tool like CRISPR. Therefore, "off-target effects" for this compound do not refer to unintended genomic edits. Instead, they relate to the potential for this compound to interact with proteins other than its intended target, soluble adenylyl cyclase (sAC), which could lead to unintended biological consequences. This compound has been shown to be a highly specific inhibitor of sAC, binding to the bicarbonate activator site and inhibiting sAC through a unique allosteric mechanism[1][2]. It exhibits significantly less non-specific toxicity compared to other sAC inhibitors like KH7[1].

This guide will provide you with the necessary information and protocols to confidently use this compound and appropriately control for any potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a specific inhibitor for soluble adenylyl cyclase (sAC)?

This compound's specificity stems from its unique allosteric mechanism of inhibition. It binds to the bicarbonate binding site of sAC, a site that is distinct from the catalytic domain and not present in transmembrane adenylyl cyclases (tmACs)[1]. This specific binding mode prevents the activation of sAC by its physiological activator, bicarbonate, without directly competing with ATP at the active site[1].

Q2: How can I be sure that the observed effects in my experiment are due to sAC inhibition by this compound?

To confirm that your experimental observations are a direct result of sAC inhibition, you should perform a "rescue" experiment. This involves treating your cells with this compound to induce the effect and then adding a cell-permeable cAMP analog, such as dibutyryl-cAMP (db-cAMP). If the addition of db-cAMP reverses the effect of this compound, it strongly indicates that the observed phenotype is due to the depletion of cAMP produced by sAC[1].

Q3: What are the recommended working concentrations for this compound?

This compound has been shown to be effective at inhibiting sAC in cellular systems at concentrations up to 50 µM without significant toxicity in long-term assays[1]. However, the optimal concentration will depend on your specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the lowest effective concentration for your system.

Q4: Is this compound toxic to cells?

This compound has been demonstrated to have low cellular toxicity. In direct comparisons, this compound showed no significant toxicity at concentrations that effectively inhibit sAC, whereas the commonly used sAC inhibitor KH7 exhibited sAC-independent toxicity[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect observed after this compound treatment. 1. This compound concentration is too low. 2. sAC is not the primary driver of the observed phenotype in your system. 3. This compound degradation. 1. Perform a dose-response experiment to determine the optimal this compound concentration.2. Confirm the role of sAC in your system using genetic approaches (e.g., siRNA/shRNA knockdown or knockout of the sAC gene, ADCY10).3. Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
Observed effect is not rescued by cell-permeable cAMP. 1. The effect is independent of cAMP signaling. 2. Potential off-target effect of this compound. 1. Investigate downstream signaling pathways to confirm cAMP dependence.2. Perform control experiments to rule out off-target effects (see "Experimental Protocols for Validating Specificity" below).
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Inconsistent this compound preparation. 1. Maintain consistent cell passage numbers, density, and media conditions.2. Prepare fresh this compound stock solutions and use a consistent dilution method.

Quantitative Data Summary

The following table summarizes the comparative toxicity of this compound and another common sAC inhibitor, KH7.

Compound Concentration Cell Viability (% of control) Notes
This compoundUp to 50 µMNo significant decreaseLow toxicity observed in long-term cell culture[1].
KH7> 10 µMSignificant decreaseToxicity is independent of sAC[1].

Experimental Protocols for Validating Specificity

To ensure the specificity of this compound in your experiments, a combination of biochemical and cellular assays is recommended.

Biochemical Assay: In Vitro sAC Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified sAC.

Methodology:

  • Purify recombinant sAC protein.

  • In a reaction buffer containing ATP and bicarbonate, incubate purified sAC with varying concentrations of this compound.

  • Initiate the reaction by adding the substrate, ATP.

  • After a defined time, stop the reaction.

  • Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA or fluorescence-based).

  • Calculate the IC50 value of this compound for sAC inhibition.

Cellular Assay: Western Blot for PKA Substrate Phosphorylation

This assay assesses the downstream effects of sAC inhibition in intact cells.

Methodology:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of this compound for a specified time.

  • For rescue experiments, co-treat a set of cells with this compound and a cell-permeable cAMP analog (e.g., db-cAMP).

  • Lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis using an antibody that recognizes phosphorylated PKA substrates. A decrease in phosphorylation upon this compound treatment, which is reversed by db-cAMP, indicates on-target sAC inhibition[1].

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that this compound directly binds to sAC in a cellular context[3][4][5][6]. The principle is that ligand binding can alter the thermal stability of the target protein.

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the lysates to pellet aggregated proteins.

  • Analyze the soluble fraction by Western blot using an anti-sAC antibody.

  • A shift in the melting curve of sAC in the presence of this compound indicates direct target engagement.

Visualizing Experimental Workflows and Pathways

sAC Signaling Pathway and this compound Inhibition

cluster_cell Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Substrates This compound This compound This compound->sAC Inhibits (Allosterically)

Caption: this compound allosterically inhibits sAC, blocking cAMP production.

Experimental Workflow for Validating On-Target Effects

cluster_workflow On-Target Validation Workflow start Start Experiment treat Treat cells with this compound start->treat observe Observe Phenotype treat->observe rescue Rescue Experiment: Add cell-permeable cAMP observe->rescue confirm Confirm On-Target Effect rescue->confirm Phenotype Reversed off_target Potential Off-Target Effect rescue->off_target Phenotype Not Reversed

Caption: Workflow for confirming this compound's on-target effects.

Cellular Thermal Shift Assay (CETSA) Workflow

cluster_cetsa CETSA Workflow start Treat cells with this compound or vehicle control heat Heat cell lysates to a range of temperatures start->heat pellet Centrifuge to pellet aggregated proteins heat->pellet analyze Analyze soluble fraction by Western Blot for sAC pellet->analyze result Compare melting curves analyze->result engaged Target Engagement Confirmed result->engaged Shift in curve not_engaged No Target Engagement result->not_engaged No shift in curve

Caption: CETSA workflow to confirm this compound target engagement.

References

Technical Support Center: Assessing the Cellular Effects of LRE1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, specific, and allosteric inhibitor of soluble adenylyl cyclase (sAC).[1][2][3][4] Unlike transmembrane adenylyl cyclases (tmACs), sAC is regulated by bicarbonate, calcium, and ATP. This compound exerts its inhibitory effect by binding to the bicarbonate activator binding site on sAC, which allosterically inhibits the enzyme's activity.[1][2][3][4] This specificity allows for the targeted study of sAC-mediated signaling pathways, which are distinct from G-protein coupled receptor (GPCR) mediated pathways that activate tmACs.[1]

Q2: Is this compound expected to be cytotoxic?

The existing literature indicates that this compound is non-toxic to cells at effective concentrations.[1] It was developed as an improvement over previous sAC inhibitors that exhibited non-specific cellular effects. This compound is designed to be a specific chemical probe for studying sAC-dependent processes without inducing general cytotoxicity.[1]

Q3: What are the known cellular effects of this compound?

This compound has been shown to inhibit sAC-dependent processes in various cellular and physiological systems.[1][2][3][4] For example, it can inhibit sAC-mediated functions in sperm capacitation and mitochondrial activity.[1] Studies have also shown that this compound can protect against hepatic ischemia/reperfusion damage by improving mitochondrial function, a phenomenon described as a mitohormetic response.[5][6]

Q4: I am observing a decrease in cell viability in my experiments with this compound. What could be the cause?

While this compound is generally considered non-toxic, observing a decrease in viable cells could be due to several factors unrelated to direct cytotoxicity. Please refer to the Troubleshooting Guide below for potential causes and solutions.

Troubleshooting Guide: Unexpected Decrease in Cell Viability

If you are observing what appears to be a cytotoxic effect after this compound treatment, work through the following potential issues.

Decision Tree for Troubleshooting Unexpected Cell Viability Results

G start Start: Unexpected decrease in cell viability observed check_compound 1. Check this compound Stock (Solubility, Purity, Storage) start->check_compound check_culture 2. Assess Cell Culture Conditions (Contamination, Cell Health, Density) check_compound->check_culture Stock OK compound_issue Issue Found: - Precipitate observed? - Improper storage? - Purity concerns? Action: Prepare fresh stock, filter-sterilize. check_compound->compound_issue Issue Suspected check_assay 3. Evaluate Viability Assay (Assay Principle, Confluence, Controls) check_culture->check_assay Culture Healthy culture_issue Issue Found: - Contamination? - High passage number? - Inconsistent seeding? Action: Use new cell stock, standardize seeding. check_culture->culture_issue Issue Suspected interpret_results 4. Re-evaluate Results (Proliferation vs. Cytotoxicity) check_assay->interpret_results Assay Validated assay_issue Issue Found: - Assay measures metabolic activity? - Over/under-confluent cells? - Vehicle control issues? Action: Use a different assay (e.g., membrane integrity), optimize cell density. check_assay->assay_issue Issue Suspected conclusion Conclusion: Effect is likely not direct cytotoxicity. Consider cell-type specific effects or assay interference. interpret_results->conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

Potential Issue Explanation Recommended Action
This compound Solubility and Aggregation This compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates out of solution, it can form aggregates that may be phagocytosed by cells, leading to stress responses or appearing as artifacts in plate reader-based assays.Visually inspect your media containing this compound (before and after adding to cells) for any signs of precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your culture media is low (<0.1%) and consistent across all wells. Consider filter-sterilizing the final working solution.
Cell-Type Specific Metabolic Effects Assays like the MTT or WST-1 assay measure metabolic activity as a proxy for cell viability. Since this compound can affect mitochondrial function, it might alter the metabolic rate of certain cell lines without directly killing them.[5] This could be misinterpreted as cytotoxicity.Use a viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release or Trypan Blue exclusion). Compare results from a metabolic assay with a membrane integrity assay. If you see a decrease in the metabolic assay but not in the LDH assay, the effect is likely cytostatic or metabolic, not cytotoxic.
High Compound Concentration While effective at nanomolar to low micromolar concentrations for sAC inhibition, excessively high concentrations of any compound can lead to off-target effects or non-specific stress on cells.Perform a dose-response curve starting from a low concentration (e.g., 100 nM) up to a high concentration (e.g., 100 µM). This will help determine if the observed effect is specific and occurs within the expected range for sAC inhibition.
Contamination of this compound Stock The stock solution of this compound could be contaminated with bacteria or fungi, which could be responsible for the observed cell death.Prepare a new stock solution of this compound from the original powder. Filter-sterilize the stock solution before use.
Incorrect Interpretation of Anti-Proliferative Effects This compound's effect on cAMP signaling could potentially lead to a reduction in the rate of cell proliferation in certain cell lines. A lower cell count at the end of the experiment due to reduced growth can be mistaken for cell death.Perform a cell proliferation assay (e.g., BrdU incorporation or CFSE staining) in parallel with a cytotoxicity assay. This will help distinguish between a cytostatic (inhibiting growth) and a cytotoxic (killing cells) effect.

Experimental Protocols & Data

This compound Biological Activity

The following table summarizes concentrations at which this compound has been shown to be effective without causing cytotoxicity.

System Effect Effective Concentration Reference
Mouse SpermInhibition of PKA substrate phosphorylation10-30 µM[1]
Isolated MitochondriaReduction in Complex IV activity10 µM[5]
Rat Liver (in vivo)Pretreatment to protect against I/R injuryNot specified in abstract[5][6]
Protocol 1: Assessing Cell Viability via MTT Assay

This protocol assesses cell metabolic activity, which is often used as a proxy for cell viability.

Workflow for MTT Assay

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed 1. Seed cells in 96-well plate adhere 2. Allow cells to adhere (24h) seed->adhere treat 3. Treat with this compound (and controls) adhere->treat incubate 4. Incubate for desired time (e.g., 48h) treat->incubate add_mtt 5. Add MTT reagent (4h incubation) incubate->add_mtt solubilize 6. Solubilize formazan (add DMSO/SDS) add_mtt->solubilize read 7. Read absorbance (570 nm) solubilize->read

Caption: Standard workflow for a colorimetric MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed your cell line of choice into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume growth for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the wells at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of metabolically active cells.

Protocol 2: Assessing Cytotoxicity via LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity and cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up proper controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the assay endpoint.

  • Incubation: Incubate the plate for the desired duration.

  • Sample Collection: Carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting background values.

Signaling Pathway

Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound

The diagram below illustrates the mechanism of this compound action. Bicarbonate (HCO₃⁻) acts as a physiological activator of sAC, leading to the conversion of ATP to cyclic AMP (cAMP). This compound competes for the bicarbonate binding site, thereby preventing activation and reducing cAMP production. This reduction in cAMP levels subsequently decreases the activity of downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).

G cluster_input cluster_enzyme cluster_output HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates ATP ATP ATP->sAC Substrate This compound This compound This compound->sAC Inhibits (Allosteric) cAMP cAMP sAC->cAMP Produces PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates Cellular_Response Downstream Cellular Responses PKA_EPAC->Cellular_Response Regulates

Caption: Mechanism of sAC inhibition by this compound.

References

LRE1 Technical Support Center: Optimizing Concentration and Mitigating Cellular Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), while minimizing cellular toxicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, allosteric inhibitor of soluble adenylyl cyclase (sAC). It functions by binding to the bicarbonate activator binding site on sAC, which prevents the enzyme from being activated and subsequently reduces the generation of cyclic AMP (cAMP).[1][2][3]

Q2: Is this compound toxic to cells?

A2: While initial studies have shown this compound to be non-toxic to cells at effective concentrations for sAC inhibition, it is crucial to determine the optimal, non-toxic concentration for each specific cell type and experimental condition.[3] Exceeding the optimal concentration may lead to off-target effects and cellular toxicity.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments.[3] However, the optimal concentration will vary depending on the cell line, cell density, and the specific biological question being addressed. A dose-response experiment is essential to determine the ideal concentration for your system.

Q4: How can I assess the cytotoxic effects of this compound in my experiments?

A4: Several standard cytotoxicity assays can be employed, including the MTT assay (measures metabolic activity), LDH release assay (measures membrane integrity), and Trypan Blue exclusion assay (differentiates live from dead cells).[4][5] It is often recommended to use multiple assays to confirm results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death observed at expected effective concentrations. This compound concentration is too high for the specific cell line.Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM) to determine the IC50 for toxicity.
Cell line is particularly sensitive to sAC inhibition or off-target effects.Consider using a different cell line or a shorter incubation time with this compound.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed.
Inconsistent results between experiments. Variations in cell seeding density.Optimize and standardize cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for treating multiple wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
No observable effect of this compound on the target pathway. This compound concentration is too low.Perform a dose-response experiment to determine the effective concentration (EC50) for your specific assay.
Poor stability or degradation of this compound.Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions.
The biological system is not dependent on sAC activity.Confirm the expression and activity of sAC in your cell model.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Researchers should note that these values can be cell-type and context-dependent and should be used as a starting point for their own optimization experiments.

Parameter Value Context Source
IC50 for sAC inhibition (in vitro) ~2 µMPurified sAC enzyme[3]
IC50 for sAC-dependent processes ~10 µMMouse sperm capacitation[3]
Suggested Starting Concentration Range for Cell-Based Assays 1 - 10 µMGeneral cell cultureN/A
Known Cellular Effects Inhibition of PKA substrate phosphorylation, decreased tyrosine phosphorylation, reduced sperm hyperactivationMouse sperm[3]
Protective effect against ischemia/reperfusion injury through improved mitochondrial function.Rat liver[6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the concentration range of this compound that does not induce significant cytotoxicity in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing sAC Inhibition via cAMP Measurement

This protocol provides a method to confirm the inhibitory activity of this compound on sAC in your cell line by measuring intracellular cAMP levels.

Materials:

  • Cell line of interest

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (an activator of transmembrane adenylyl cyclases, used as a control)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) for a specified time.

  • sAC Stimulation: Stimulate sAC activity by adding a bicarbonate source if necessary for your cell type.

  • PDE Inhibition: Add a PDE inhibitor to prevent the degradation of cAMP.

  • Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.

  • Controls: Include a positive control (no this compound) and a negative control (no sAC stimulation). To differentiate between sAC and transmembrane adenylyl cyclase activity, a separate treatment with forskolin can be included.

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to the control cells to determine the extent of sAC inhibition.

Visualizations

LRE1_Optimization_Workflow cluster_protocol1 Protocol 1: Determine Non-Toxic Concentration cluster_protocol2 Protocol 2: Confirm sAC Inhibition P1_Start Seed Cells in 96-well Plate P1_Treatment Treat with this compound Dose Range P1_Start->P1_Treatment P1_Incubate Incubate for 24-72h P1_Treatment->P1_Incubate P1_MTT Add MTT Reagent P1_Incubate->P1_MTT P1_Measure Measure Absorbance P1_MTT->P1_Measure P1_Analyze Calculate % Viability & IC50 P1_Measure->P1_Analyze Decision Proceed with Experiment? P1_Analyze->Decision Select Non-Toxic Concentration P2_Start Culture Cells P2_Treat Treat with Non-Toxic this compound P2_Start->P2_Treat P2_Stimulate Stimulate sAC P2_Treat->P2_Stimulate P2_Lyse Lyse Cells P2_Stimulate->P2_Lyse P2_Measure Measure cAMP Levels P2_Lyse->P2_Measure P2_Analyze Compare to Control P2_Measure->P2_Analyze P2_Analyze->Decision Confirm Efficacy Experiment Optimized Experiment Decision->Experiment Yes

Caption: Workflow for optimizing this compound concentration.

sAC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol tmAC Transmembrane Adenylyl Cyclase cAMP cAMP tmAC->cAMP Converts GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand G_Protein->tmAC Activates sAC Soluble Adenylyl Cyclase (sAC) sAC->cAMP Converts Bicarbonate Bicarbonate (HCO3-) Bicarbonate->sAC Activates This compound This compound This compound->sAC Inhibits ATP ATP ATP->tmAC ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified sAC and tmAC signaling pathways.

Troubleshooting_Decision_Tree Start High Cell Toxicity Observed Q1 Is this compound concentration optimized for this cell line? Start->Q1 A1_No Perform Dose-Response (Protocol 1) Q1->A1_No No A1_Yes Are controls behaving as expected? Q1->A1_Yes Yes A2_No Check Vehicle Control and Culture Conditions A1_Yes->A2_No No A2_Yes Is incubation time appropriate? A1_Yes->A2_Yes Yes A3_No Perform Time-Course Experiment A2_Yes->A3_No No A3_Yes Consider Intrinsic Cell Line Sensitivity A2_Yes->A3_Yes Yes

Caption: Troubleshooting high cellular toxicity.

References

LRE1 Technical Support Center: Addressing Precipitation Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding precipitation issues encountered with the soluble adenylyl cyclase (sAC) inhibitor, LRE1, in aqueous media. Our aim is to equip researchers with the necessary information to ensure the successful application of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted for your experiments.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution of this compound in aqueous buffers is not recommended. This compound is a hydrophobic molecule and, like many small molecule inhibitors, may have limited solubility in purely aqueous solutions, leading to precipitation.

Q3: Why am I observing a precipitate when I dilute my this compound DMSO stock solution into my aqueous assay buffer?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and falls out of solution when the solvent composition changes to a predominantly aqueous environment.

Q4: What is the maximum concentration of DMSO my cell culture can tolerate?

A4: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is crucial to include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.

Q5: How should I store my this compound stock solution?

A5: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for long-term stability (up to two years) or at -20°C for shorter periods (up to one year).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: A precipitate formed immediately after diluting the this compound DMSO stock into my aqueous buffer.
Potential Cause Recommended Solution
High Final Concentration of this compound The desired final concentration of this compound in your aqueous medium may exceed its solubility limit. Try lowering the final concentration of this compound.
"Shock" Precipitation Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations of this compound, leading to immediate precipitation. To avoid this, add the DMSO stock to your buffer dropwise while vortexing or stirring.
Inappropriate Buffer Composition The pH, ionic strength, or presence of certain salts in your buffer can affect the solubility of this compound. Consider using a different buffer system or adjusting the pH.
Problem: The this compound solution was initially clear but a precipitate formed over time.
Potential Cause Recommended Solution
Metastable Supersaturation The initial solution may have been supersaturated and thermodynamically unstable, leading to delayed precipitation. This can be influenced by temperature fluctuations.
Compound Instability This compound may be degrading over time in the specific aqueous environment, with the degradation products being less soluble. Prepare fresh dilutions of this compound immediately before each experiment.
Temperature Effects Changes in temperature can affect solubility. Ensure that your this compound solutions are maintained at a constant and appropriate temperature for your experiment.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO 125 mg/mL (445.19 mM)Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
20% SBE-β-CD in Saline ≥ 2.08 mg/mLPrepared by diluting a 20.8 mg/mL DMSO stock 1:10.
Corn oil ≥ 2.08 mg/mLPrepared by diluting a 20.8 mg/mL DMSO stock 1:10.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to dissolve the this compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution for Cellular Assays
  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the DMSO stock in DMSO to get a range of intermediate concentrations.

  • Add a small volume of the appropriate intermediate DMSO stock to your pre-warmed cell culture medium or assay buffer to reach the final desired this compound concentration. The final DMSO concentration should ideally be below 0.5%.

  • Mix immediately and thoroughly by gentle inversion or pipetting.

  • Use the freshly prepared working solution for your experiment without delay.

Visual Guides

This compound Precipitation Troubleshooting Workflow

cluster_immediate Immediate Precipitation Troubleshooting cluster_delayed Delayed Precipitation Troubleshooting start Precipitation Observed with this compound check_timing When did precipitation occur? start->check_timing immediate Immediately upon dilution check_timing->immediate delayed Over time check_timing->delayed check_conc Is final this compound concentration too high? immediate->check_conc check_freshness Was the solution freshly prepared? delayed->check_freshness reduce_conc Lower final this compound concentration check_conc->reduce_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No improve_mixing Add DMSO stock dropwise with vortexing check_dilution->improve_mixing Rapid addition check_buffer Is the buffer composition optimal? check_dilution->check_buffer Slow, with mixing modify_buffer Try a different buffer or adjust pH check_buffer->modify_buffer prepare_fresh Prepare fresh dilutions before use check_freshness->prepare_fresh No check_temp Were there temperature fluctuations? check_freshness->check_temp Yes maintain_temp Maintain constant temperature check_temp->maintain_temp

Caption: Troubleshooting workflow for this compound precipitation.

Recommended Workflow for Preparing Aqueous this compound Solutions

cluster_dilution Dilution for Experiment start Start: this compound Powder dissolve_dmso Dissolve in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM) start->dissolve_dmso aliquot_store Aliquot and store at -80°C dissolve_dmso->aliquot_store thaw_stock Thaw one aliquot of DMSO stock aliquot_store->thaw_stock serial_dilute Perform serial dilutions in DMSO to create intermediate stocks thaw_stock->serial_dilute final_dilution Add a small volume of intermediate stock to pre-warmed aqueous buffer/media with vigorous mixing serial_dilute->final_dilution use_immediately Use the final working solution immediately final_dilution->use_immediately end End: this compound in Aqueous Medium use_immediately->end

Caption: Recommended workflow for preparing this compound solutions.

This compound Mechanism of Action: Allosteric Inhibition of Soluble Adenylyl Cyclase (sAC)

cluster_activation Normal sAC Activation cluster_inhibition This compound Inhibition bicarbonate Bicarbonate (HCO3-) sAC_inactive sAC (Inactive) bicarbonate->sAC_inactive Binds to allosteric site sAC_active sAC (Active) sAC_inactive->sAC_active Conformational change ATP ATP sAC_active->ATP cAMP cAMP ATP->cAMP Catalysis downstream downstream cAMP->downstream Downstream Signaling (e.g., PKA activation) This compound This compound sAC_inhibited sAC (Inactive) This compound->sAC_inhibited Binds to bicarbonate binding site no_activation No Activation sAC_inhibited->no_activation no_cAMP No cAMP production no_activation->no_cAMP no_downstream no_downstream no_cAMP->no_downstream No downstream signaling

Caption: this compound allosterically inhibits sAC.[2][3][4][5]

References

Potential for LRE1 to uncouple mitochondria at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the use of LRE1, with a specific focus on its interaction with mitochondria. Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause mitochondrial uncoupling at high concentrations?

A1: Current research indicates that this compound does not uncouple mitochondria and is non-toxic to cells at effective concentrations (up to 50 µM) used for soluble adenylyl cyclase (sAC) inhibition.[1] This is a significant advantage over other sAC inhibitors, such as KH7, which has been reported to have off-target effects including mitochondrial uncoupling.[1]

Q2: What is the primary mitochondrial-related mechanism of action for this compound?

A2: this compound is a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC).[1] sAC is found within the mitochondrial matrix where it plays a role in regulating the electron transport chain.[1] Therefore, the primary effect of this compound on mitochondria is the inhibition of sAC-mediated signaling pathways.

Q3: We are observing unexpected changes in cellular respiration in our experiments with this compound. Could this be due to mitochondrial uncoupling?

A3: While direct uncoupling by this compound is unlikely based on current data, unexpected results in cellular respiration assays can arise from various factors.[1] It is important to consider the downstream effects of sAC inhibition in your specific cell model. Additionally, ensure proper experimental controls are in place to rule out artifacts. For a definitive assessment, it is recommended to perform a mitochondrial stress test.

Q4: How can we experimentally verify that this compound is not acting as a mitochondrial uncoupler in our system?

A4: A Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function and can definitively determine if a compound is causing uncoupling.[2] This assay measures the oxygen consumption rate (OCR) and can distinguish between effects on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. An uncoupler would cause a significant increase in the oxygen consumption rate after the addition of oligomycin.

Q5: Are there any known long-term toxic effects of this compound on mitochondria?

A5: Studies have shown that this compound does not exhibit significant toxicity in cells even after two days of culture at concentrations that effectively inhibit sAC.[1] This makes this compound a suitable pharmacological tool for longer-term assays investigating the roles of sAC.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected decrease in maximal respiration after this compound treatment. Downstream effects of sAC inhibition on electron transport chain activity.Investigate the specific sAC-dependent pathways in your cell type. It has been noted that this compound treatment can lead to a reduction in the activity of cytochrome c oxidase (COX), a component of the electron transport chain.[3]
Variability in oxygen consumption rate (OCR) measurements between wells. Inconsistent cell seeding, issues with the Seahorse analyzer, or reagent preparation.Ensure a homogenous cell monolayer and follow a strict, validated protocol for the Seahorse assay. Always include vehicle controls and positive controls for uncoupling (e.g., FCCP).
Increase in extracellular acidification rate (ECAR) with this compound treatment. A metabolic shift towards glycolysis as a compensatory mechanism for altered mitochondrial respiration.Correlate ECAR data with OCR data from a Seahorse assay to get a complete picture of the cellular metabolic phenotype.
Cell death observed at very high concentrations of this compound. Potential for off-target effects or exceeding the solubility of the compound.Perform a dose-response curve for toxicity using a cell viability assay. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all conditions.

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is a standard method for assessing the bioenergetic profile of cells and determining if a compound affects mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Culture medium, trypsin, and other cell culture reagents

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove the culture medium from the cell plate and wash twice with the warmed assay medium. Add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for one hour prior to the assay.

  • Reagent Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports.

  • Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

  • Data Analysis: After the run, normalize the data to cell number. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.

Visualizing Experimental Workflows and Signaling Pathways

Logical Flow for Investigating this compound's Mitochondrial Effects

LRE1_Mitochondrial_Investigation_Workflow start Hypothesis: High concentration this compound may uncouple mitochondria lit_review Literature Review: This compound mechanism and known off-target effects start->lit_review experiment Experimental Testing: Seahorse XF Mito Stress Test lit_review->experiment data_analysis Data Analysis: Compare OCR parameters between vehicle and this compound experiment->data_analysis outcome1 Outcome 1: No change in OCR after oligomycin, increase after FCCP. Conclusion: this compound is not an uncoupler. data_analysis->outcome1 Expected Result based on published data outcome2 Outcome 2: Increase in OCR after oligomycin. Conclusion: this compound shows uncoupling activity. data_analysis->outcome2 Unexpected Result report Report Findings outcome1->report outcome2->report

Caption: Workflow for testing the mitochondrial uncoupling potential of this compound.

Simplified Signaling Pathway of this compound in Mitochondria

LRE1_Mitochondrial_Signaling This compound This compound sAC Soluble Adenylyl Cyclase (sAC) in Mitochondria This compound->sAC inhibits cAMP cAMP sAC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates ETC Electron Transport Chain (ETC) (e.g., COX) PKA->ETC modulates

Caption: this compound inhibits mitochondrial sAC, affecting downstream signaling.

References

How to control for LRE1 effects on transmembrane adenylyl cyclases.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers studying transmembrane adenylyl cyclases (tmACs) and using the specific inhibitor LRE1. The information here will help you design experiments, troubleshoot common issues, and accurately interpret your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that specifically targets soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2][3][4][5][6] It functions as an allosteric inhibitor by binding to the bicarbonate-binding site of sAC, thus preventing its activation.[1][2][3][4][5][6]

Q2: Does this compound have any effect on transmembrane adenylyl cyclases (tmACs)?

Current research indicates that this compound is highly specific for sAC and does not inhibit the activity of G-protein regulated transmembrane adenylyl cyclases.[1] This makes this compound a valuable tool for distinguishing between the two major sources of cAMP in cells.[2][3][4][5][6]

Q3: How can I use this compound to control for sAC activity in my experiments studying tmACs?

Since this compound specifically inhibits sAC, you can use it to eliminate the contribution of sAC to the total cellular cAMP pool. By treating your cells with this compound, any remaining cAMP production that is stimulated by a tmAC activator (like a GPCR agonist) can be attributed to tmAC activity.

Q4: What is the recommended working concentration for this compound?

The half-maximal inhibitory concentration (IC50) of this compound for sAC is in the micromolar range. In cellular assays, an IC50 of 11 µM has been reported.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions, typically ranging from 10 to 50 µM.

Q5: Are there any known off-target effects of this compound?

This compound has been shown to be non-toxic to cells and is considered a specific inhibitor of sAC.[1] However, as with any pharmacological inhibitor, it is good practice to include appropriate controls to rule out any potential off-target effects in your system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
After adding this compound, my tmAC-stimulated cAMP signal is significantly reduced or abolished. Your cells may have very high sAC activity that contributes a large portion of the basal cAMP levels. Stimulating tmACs might lead to a smaller relative increase over this high basal level. Alternatively, the observed cAMP production may be predominantly mediated by sAC, not tmACs.1. Measure basal cAMP levels in the presence and absence of this compound to quantify the contribution of sAC. 2. Verify that your tmAC of interest is expressed and functional in your cell line. 3. Consider that the signaling pathway you are investigating may involve sAC.[7]
This compound has no effect on my total cAMP levels. The cell type you are using may have low or no sAC expression, and the majority of cAMP is produced by tmACs. It's also possible the this compound is not reaching its target.1. Confirm sAC expression in your cell line using techniques like Western blot or qPCR. 2. Ensure proper solubilization and delivery of this compound to the cells.
I am seeing inconsistent results with this compound between experiments. This could be due to variations in cell density, passage number, or reagent preparation. The stability of this compound in your experimental media could also be a factor.1. Standardize your cell culture and experimental procedures. 2. Prepare fresh solutions of this compound for each experiment. 3. Include positive and negative controls in every experiment to ensure consistency.

Data Presentation

Table 1: Specificity of this compound

This table summarizes the inhibitory concentration of this compound against soluble adenylyl cyclase (sAC) and its lack of effect on transmembrane adenylyl cyclases (tmACs) when stimulated by forskolin.

Adenylyl Cyclase TypeCell LineThis compound IC50Effect on Forskolin-Stimulated tmACs
Soluble AC (sAC)4-4 (HEK293 overexpressing sAC)11 µM[1]Not Applicable
Transmembrane ACs (Types I, III, IV, VI, VII, VIII, IX)sAC Knockout MEFsInert[1]No inhibition observed[1]

Experimental Protocols

Protocol 1: Measuring tmAC-Specific cAMP Accumulation in Whole Cells

This protocol allows for the specific measurement of cAMP produced by tmACs by inhibiting sAC activity with this compound.

Materials:

  • Your cell line of interest cultured in appropriate plates

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Your tmAC agonist of interest (e.g., a GPCR ligand)

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA)

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells at an appropriate density in a multi-well plate and grow to the desired confluency.

  • Pre-treatment:

    • Prepare your treatment media. For "this compound" wells, add this compound to the media at the desired final concentration. For "Control" wells, add the vehicle (e.g., DMSO).

    • Also, add a PDE inhibitor to all wells to prevent cAMP degradation.

    • Aspirate the culture medium from the cells, wash once with PBS, and add the treatment media.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add your tmAC agonist to the appropriate wells at the desired final concentration.

    • Incubate for the desired stimulation time (this should be optimized for your system, typically 10-30 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells according to the protocol of your chosen cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample.

    • The cAMP level in the this compound-treated, agonist-stimulated wells represents the cAMP produced specifically by tmACs.

    • The difference in cAMP levels between the vehicle-treated and this compound-treated wells (under basal or stimulated conditions) represents the contribution of sAC.

Visualizations

Signaling Pathway Diagram

cluster_tmAC Transmembrane AC Pathway cluster_sAC Soluble AC Pathway GPCR GPCR G_alpha_s Gαs GPCR->G_alpha_s Agonist tmAC tmAC G_alpha_s->tmAC Activates cAMP cAMP Pool tmAC->cAMP ATP to cAMP sAC sAC sAC->cAMP ATP to cAMP Bicarbonate HCO3- Bicarbonate->sAC Activates This compound This compound This compound->sAC Inhibits

Caption: Cellular cAMP is produced by both tmACs and sAC. This compound specifically inhibits sAC.

Experimental Workflow Diagram

cluster_plate1 Plate 1: Vehicle Control cluster_plate2 Plate 2: this compound Treatment A1 Basal B1 Agonist A2 Basal + this compound B2 Agonist + this compound Seed Seed Cells Pretreat Pre-treat with Vehicle or this compound Seed->Pretreat Stimulate Stimulate with Agonist Pretreat->Stimulate Lyse Lyse Cells & Measure cAMP Stimulate->Lyse Analysis Data Analysis Lyse->Analysis

Caption: Workflow for isolating tmAC activity using this compound.

Troubleshooting Logic Diagram

Start Unexpected Result with this compound ReducedSignal This compound reduced tmAC signal? Start->ReducedSignal High_sAC High basal sAC activity? ReducedSignal->High_sAC Yes NoEffect This compound has no effect? ReducedSignal->NoEffect No Verify_tmAC Verify tmAC expression/function High_sAC->Verify_tmAC Low_sAC Low sAC expression? NoEffect->Low_sAC Yes Check_Reagent Check this compound preparation NoEffect->Check_Reagent No

Caption: A logical guide for troubleshooting unexpected this compound results.

References

Technical Support Center: Ensuring Complete and Specific Inhibition of sAC with LRE1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). It functions by binding to the bicarbonate (HCO3-) activator binding site on the sAC enzyme. This binding is competitive with bicarbonate, meaning it directly blocks the physiological activation of sAC. Importantly, this compound is non-competitive with ATP, the substrate for cAMP production.

Q2: How specific is this compound for sAC over transmembrane adenylyl cyclases (tmACs)?

A2: this compound exhibits high specificity for sAC. At concentrations that completely inhibit sAC, this compound does not significantly inhibit the activity of various transmembrane adenylyl cyclase (tmAC) isoforms. This selectivity makes it a valuable tool for distinguishing the cellular functions of sAC from those of tmACs.

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a starting concentration range of 10-50 µM is generally recommended for achieving significant inhibition of sAC in cellular systems. The IC50 of this compound for human sAC has been reported to be in the range of 5.3 µM to 11 µM in cellular assays.[1] It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For use in experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. For storage, the solid form should be kept at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles.

Q5: Is this compound toxic to cells?

A5: this compound has been shown to have low cellular toxicity compared to earlier generations of sAC inhibitors, such as KH7.[3] This makes this compound suitable for longer-term experiments where cell viability is crucial. However, as with any compound, it is recommended to perform a cytotoxicity assay at the concentrations you plan to use in your experiments to ensure it does not adversely affect your specific cell type.

Troubleshooting Guide

Problem 1: Incomplete or no inhibition of sAC activity is observed.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. Start with a range of 1 µM to 100 µM.

  • Possible Cause: Issues with this compound solubility or stability.

    • Solution: Ensure your this compound stock solution is fully dissolved. If you observe precipitation, gentle warming and vortexing may help. Prepare fresh dilutions from your stock solution for each experiment. Avoid storing diluted this compound solutions for extended periods.

  • Possible Cause: High levels of bicarbonate in the experimental buffer.

    • Solution: Since this compound is a competitive inhibitor of bicarbonate, high concentrations of bicarbonate in your media or buffer can reduce the apparent potency of this compound. If possible, consider using a buffer with a lower bicarbonate concentration, while ensuring it is still compatible with your experimental system.

  • Possible Cause: Incorrect experimental controls.

    • Solution: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent. A positive control for sAC activation (e.g., bicarbonate stimulation) and a known sAC inhibitor (if available) can help validate your assay.

Problem 2: Unexpected or off-target effects are observed.

  • Possible Cause: The observed effect is not mediated by sAC.

    • Solution: To confirm that the effects of this compound are sAC-dependent, a rescue experiment can be performed. After treating with this compound, add a cell-permeable cAMP analog (e.g., 8-Br-cAMP or db-cAMP). If the observed phenotype is reversed, it strongly suggests that the effect of this compound was due to the inhibition of cAMP production by sAC.[4]

  • Possible Cause: Use of an excessively high concentration of this compound.

    • Solution: While this compound is specific, very high concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response curve.

  • Possible Cause: The chosen downstream readout is not exclusively regulated by sAC.

    • Solution: cAMP signaling can be complex, with crosstalk between different pathways. Use multiple readouts for sAC activity and consider using other pharmacological tools to dissect the specific signaling pathway involved.

Quantitative Data

The following table summarizes the inhibitory potency (IC50) of this compound and other sAC inhibitors against soluble adenylyl cyclase (sAC) and their selectivity over transmembrane adenylyl cyclases (tmACs).

InhibitorTargetBiochemical IC50Cellular IC50Reference
This compound sAC~7.8 µM5.3 µM[1]
KH7sAC~2-5 µM~10 µM
TDI-10229sAC158.6 nM113.5 nM[1][5]
TDI-11861sAC≤ 2.5 nM5.1 nM[5][6]
This compound tmACsNo significant inhibition at 50 µM-
KH7tmACsNo significant inhibition at 30 µM-
TDI-10229tmACsNo significant inhibition-[7]
TDI-11861tmACsNo significant inhibition-[6]

Signaling Pathway and Experimental Workflow Diagrams

sAC Signaling Pathway

The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in intracellular signaling. Bicarbonate ions (HCO3-) act as a direct activator of sAC, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). PKA phosphorylates a wide range of protein substrates, including the transcription factor CREB, to regulate gene expression and cellular processes. EPAC acts as a guanine nucleotide exchange factor for the small G protein Rap1, influencing cell adhesion and other functions. This compound specifically inhibits the initial step of this cascade by blocking the bicarbonate binding site on sAC.

sAC_Signaling_Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm HCO3- Bicarbonate (HCO3-) sAC sAC HCO3-->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Rap1 Rap1 EPAC->Rap1 Activates Cellular_Response Cellular Response (e.g., Gene Expression, Motility) Rap1->Cellular_Response CREB->Cellular_Response This compound This compound This compound->sAC Inhibits

Caption: The sAC signaling pathway initiated by bicarbonate and inhibited by this compound.

Experimental Workflow for a Cell-Based Assay with this compound

This diagram outlines a typical workflow for investigating the effect of this compound on a cellular process. The process begins with cell culture and treatment, followed by the specific assay to measure the biological response, and concludes with data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Cell Culture & Seeding C Cell Treatment: - Vehicle Control - this compound (Dose-Response) - Positive Control A->C B Prepare this compound Stock and Working Solutions B->C D Incubation C->D E Perform Specific Assay (e.g., cAMP ELISA, Motility Assay) D->E F Data Acquisition E->F G Data Analysis (e.g., IC50 Calculation) F->G H Interpretation of Results G->H

Caption: A typical experimental workflow for using the sAC inhibitor this compound.

Detailed Experimental Protocols

The following are adaptable protocols for key experiments involving the use of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Measurement of Intracellular cAMP Levels using ELISA

This protocol describes the measurement of intracellular cAMP levels in cultured cells following treatment with this compound.

Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • sAC activator (e.g., Sodium Bicarbonate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment: a. Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO) for 30-60 minutes. c. Stimulate the cells with an sAC activator (e.g., 25 mM Sodium Bicarbonate) for 15-30 minutes.

  • Cell Lysis: a. Aspirate the media from the wells. b. Add the recommended volume of cell lysis buffer from the cAMP ELISA kit to each well. c. Incubate for the time specified in the kit's protocol to ensure complete cell lysis.

  • cAMP ELISA: a. Follow the manufacturer's instructions for the cAMP ELISA kit.[8][9] This typically involves adding cell lysates and standards to an antibody-coated plate, followed by the addition of a cAMP-HRP conjugate. b. After incubation and washing steps, add the substrate and stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.

  • Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve. Determine the IC50 value of this compound by plotting the cAMP concentration against the log of the this compound concentration.

Protocol 2: Sperm Capacitation Assay using Chlortetracycline (CTC) Staining

This protocol is for assessing the effect of this compound on sperm capacitation, a process dependent on sAC activity.

Materials:

  • Sperm sample

  • Capacitating medium (e.g., modified Tyrode's medium with bicarbonate, calcium, and albumin)

  • Non-capacitating medium (lacking bicarbonate and/or calcium)

  • This compound

  • DMSO (vehicle control)

  • Chlortetracycline (CTC) solution

  • Fluorescence microscope

Procedure:

  • Sperm Preparation: Prepare a motile sperm population using a swim-up or density gradient centrifugation method.

  • Incubation: a. Resuspend the motile sperm in capacitating medium. b. Aliquot the sperm suspension into different tubes and treat with:

    • Vehicle control (DMSO) in capacitating medium.
    • Varying concentrations of this compound (e.g., 10, 50, 100 µM) in capacitating medium.
    • Vehicle control in non-capacitating medium (negative control). c. Incubate the sperm suspensions under capacitating conditions (e.g., 37°C, 5% CO2) for a specified time (e.g., 3-4 hours).

  • CTC Staining: a. Following incubation, take a small aliquot of sperm from each treatment group. b. Add CTC solution to the sperm aliquot and mix gently.[10][11] c. Mount a drop of the stained sperm suspension on a microscope slide and cover with a coverslip.

  • Microscopic Evaluation: a. Observe the slides under a fluorescence microscope using the appropriate filter set for CTC. b. Classify the sperm based on their CTC staining patterns, which correspond to different capacitation states (e.g., F pattern: non-capacitated; B pattern: capacitated; AR pattern: acrosome-reacted).

  • Data Analysis: Calculate the percentage of sperm in each capacitation state for each treatment group. A significant decrease in the percentage of capacitated (B pattern) sperm in the this compound-treated groups compared to the vehicle control indicates inhibition of capacitation.

Protocol 3: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplate

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • DMSO (vehicle control)

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Extracellular flux analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density determined for your cell type.

  • Assay Preparation: a. On the day of the assay, replace the culture medium with pre-warmed assay medium. b. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour before the assay. c. Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) in assay medium and load them into the appropriate ports of the sensor cartridge. d. Prepare this compound and vehicle control solutions to be injected from one of the ports.

  • Extracellular Flux Analysis: a. Place the cell culture plate and the sensor cartridge into the extracellular flux analyzer. b. Program the instrument to perform a mitochondrial stress test.[2][12][13] This will involve sequential injections of the inhibitors. This compound or vehicle can be injected before the mito stress test compounds to assess its immediate effect on basal respiration. c. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: a. The software will calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. b. Compare the OCR parameters between this compound-treated and vehicle-treated cells to determine the effect of sAC inhibition on mitochondrial respiration.

References

Validation & Comparative

LRE1 vs. KH7: A Comparative Guide to Specific Soluble Adenylyl Cyclase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the nuanced roles of cyclic AMP (cAMP) signaling, the specific inhibition of soluble adenylyl cyclase (sAC) is crucial for dissecting its contributions from those of transmembrane adenylyl cyclases (tmACs). This guide provides a detailed comparison of two prominent sAC inhibitors, LRE1 and KH7, offering insights into their mechanisms, potency, and cellular effects to aid in experimental design and inhibitor selection.

Executive Summary

This compound and KH7 are both specific inhibitors of soluble adenylyl cyclase, distinguishing sAC activity from that of tmACs. While both exhibit similar potencies in the low micromolar range, this compound emerges as a superior chemical probe due to its well-defined allosteric mechanism of action and, most notably, its lower incidence of non-specific cellular toxicity compared to KH7.[1][2] This makes this compound a more reliable tool for studying the physiological functions of sAC with minimized confounding off-target effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and KH7 based on available experimental data.

Table 1: Inhibitor Potency (IC50)

CompoundIn Vitro (Purified sAC)Cell-Based (sAC-overexpressing cells)Reference
This compound~3 µM - 7.8 µM~5.3 µM - 14.1 µM[2][3][4]
KH7~3 µM~11 µM[1][2]

Table 2: Inhibitor Characteristics

CharacteristicThis compoundKH7Reference
Mechanism of ActionAllosteric, binds to bicarbonate binding siteAllosteric, suggested to block bicarbonate-binding site[1][5][6][7][8][9]
SpecificitySpecific for sAC over tmACsSpecific for sAC over tmACs[1]
Cellular ToxicityLow, lacks non-specific cytotoxicityExhibits non-specific cellular effects and cytotoxicity[1][2]
SolubilityFavorableNot explicitly stated, but used in numerous cellular studies[1]
StabilityStableNot explicitly stated[1]

Mechanism of Action

This compound inhibits sAC through a unique and well-characterized allosteric mechanism.[1] It occupies the binding site of the physiological activator, bicarbonate (HCO3-), thereby preventing the conformational changes required for sAC activation.[1][5][6][7][8] While KH7 is also considered an allosteric inhibitor that acts at the bicarbonate binding site, its precise mechanism of action is less defined.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and KH7.

In Vitro sAC Inhibition Assay (Mass Spectrometry-based)

This assay quantifies the enzymatic activity of purified sAC by measuring the production of cAMP from ATP.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing assay buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2 (5 mM), CaCl2 (5 mM), NaHCO3 (40 mM), and ATP (1 mM).

  • Inhibitor Preparation: Prepare serial dilutions of this compound or KH7 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme and Inhibitor Incubation: Add purified sAC protein to the reaction mixture. Then, add the desired concentration of the inhibitor or vehicle (DMSO) to the reaction.

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C). Terminate the reaction by adding a stop solution (e.g., denaturing the enzyme with heat or adding EDTA).

  • cAMP Quantification: Quantify the amount of cAMP produced using a mass spectrometry-based method. This provides a direct and sensitive measurement of enzyme activity.

  • Data Analysis: Plot the sAC activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular sAC Inhibition Assay (cAMP Accumulation Assay)

This assay measures the ability of an inhibitor to block sAC activity within intact cells.

  • Cell Culture: Culture sAC-overexpressing cells (e.g., "4-4" HEK293 cells) in appropriate media and conditions.[1] For control experiments on specificity, sAC knockout mouse embryo fibroblasts (sAC KO MEFs) can be used.[1]

  • Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.

  • PDE Inhibition: To prevent the degradation of newly synthesized cAMP, pre-treat the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period.

  • Inhibitor Treatment: Add varying concentrations of this compound or KH7 to the cells and incubate for a specific duration.

  • sAC Stimulation (if necessary): If basal sAC activity is low, stimulate the cells with a known sAC activator (e.g., bicarbonate).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive cAMP detection kits.

  • Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot against the inhibitor concentration to calculate the cellular IC50.

Mandatory Visualizations

Signaling Pathway of Soluble Adenylyl Cyclase

sAC_Pathway cluster_activation Activation cluster_inhibition Inhibition HCO3 Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC activate Ca2 Calcium (Ca²⁺) Ca2->sAC activate This compound This compound This compound->sAC inhibit KH7 KH7 KH7->sAC inhibit cAMP cAMP sAC->cAMP catalyzes conversion ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets

Caption: Soluble adenylyl cyclase (sAC) signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Comparison

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_specificity Specificity & Toxicity invitro_start Purified sAC Protein invitro_assay Mass Spec-based Activity Assay invitro_start->invitro_assay invitro_result Determine IC₅₀ (Potency) invitro_assay->invitro_result comparison Comparative Analysis of This compound vs. KH7 invitro_result->comparison cellular_start sAC-overexpressing Cells cellular_assay cAMP Accumulation Assay (ELISA) cellular_start->cellular_assay cellular_result Determine Cellular IC₅₀ cellular_assay->cellular_result cellular_result->comparison specificity_start tmAC-expressing Cells & sAC KO Cells toxicity_assay Cytotoxicity Assays specificity_start->toxicity_assay specificity_result Assess Off-Target Effects & Cellular Health toxicity_assay->specificity_result specificity_result->comparison

Caption: Workflow for the comparative evaluation of sAC inhibitors.

Conclusion

Both this compound and KH7 are valuable tools for the specific inhibition of soluble adenylyl cyclase. However, for studies requiring high precision and minimal off-target effects, this compound is the recommended choice due to its well-defined mechanism of action and lower cellular toxicity.[1] When interpreting data from studies utilizing KH7, researchers should consider the potential for non-specific cellular effects. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their investigations into sAC-mediated signaling pathways.

References

LRE1 vs. KH7: A Comparative Analysis of Cellular Toxicity in sAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of soluble adenylyl cyclase (sAC) inhibitors, exemplified by LRE1, demonstrates a significantly improved safety profile over the first-generation inhibitor, KH7. Experimental data reveals that while this compound is virtually non-toxic to cells, KH7 exhibits considerable off-target cytotoxicity, limiting its application, especially in long-term studies.

Soluble adenylyl cyclase (sAC) has emerged as a critical signaling molecule in various physiological processes, making it an attractive target for therapeutic intervention. However, the utility of early sAC inhibitors has been hampered by concerns over cellular toxicity. This guide provides a comparative analysis of the cellular toxicity of two prominent sAC inhibitors, this compound and KH7, based on available experimental evidence.

Key Findings on Cellular Toxicity

Direct comparisons have revealed stark differences in the cytotoxic profiles of this compound and KH7. This compound has been shown to be non-toxic to cells at concentrations that effectively inhibit sAC.[1][2] In contrast, KH7 demonstrates significant, concentration-dependent toxicity that is independent of its sAC inhibitory activity.[1] This off-target toxicity of KH7 has been observed to manifest, particularly in prolonged cell culture experiments.[1]

The underlying mechanisms for KH7's toxicity are attributed to its effects on mitochondrial function.[3] Studies have indicated that KH7 can act as a mitochondrial uncoupler and a direct inhibitor of Complex I of the respiratory chain, leading to compromised mitochondrial ATP production.[3][4][5] This sAC-independent effect on cellular energy metabolism contributes significantly to its cytotoxic profile.[2][3]

Quantitative Comparison of Cellular Toxicity

InhibitorCell Viability AssayCell Type(s)Key FindingsCitation
This compound Cell-Titer GloMouse Embryonic Fibroblasts (MEFs)No significant toxicity observed at concentrations up to 50 µM after two days in culture.[1]
KH7 Cell-Titer GloMouse Embryonic Fibroblasts (MEFs)Exhibited concentration-dependent toxicity, which was also observed in sAC knockout MEFs, confirming sAC-independent toxicity.[1]

Experimental Workflow for Assessing Cellular Toxicity

The following diagram illustrates a typical workflow for evaluating the cellular toxicity of sAC inhibitors.

G cluster_0 Cell Culture cluster_1 Toxicity Assessment cluster_2 Data Analysis A Cell Seeding B Inhibitor Treatment (this compound or KH7) A->B 24h Incubation C Incubation with Toxicity Reagent B->C Defined Exposure Time D Signal Measurement (e.g., Luminescence) C->D E Calculation of Cell Viability (%) D->E

Figure 1: A generalized workflow for determining the cellular toxicity of sAC inhibitors.

Signaling Pathway Perturbation by KH7

The off-target effects of KH7 extend to the fundamental process of cellular respiration, as depicted in the following signaling pathway diagram.

KH7 KH7 ComplexI Mitochondrial Complex I KH7->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Component of ATP_prod ATP Production ETC->ATP_prod Drives Toxicity Cellular Toxicity ATP_prod->Toxicity Reduction leads to

Figure 2: The inhibitory effect of KH7 on Complex I of the mitochondrial electron transport chain.

Conclusion

The available data strongly indicates that this compound is a superior tool for studying sAC-mediated processes in cellular systems due to its lack of off-target toxicity.[1] Researchers should exercise caution when using KH7, particularly in experiments requiring long-term incubation or those sensitive to mitochondrial function, as its cytotoxic effects are well-documented and independent of its action on sAC.[1][3][4] The development of sAC inhibitors with high specificity and low cytotoxicity, such as this compound, is crucial for the accurate elucidation of sAC's physiological roles and for its validation as a therapeutic target.

References

LRE1: A Potent and Specific Allosteric Inhibitor of Soluble Adenylyl Cyclase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of LRE1's inhibitory effect on soluble adenylyl cyclase (sAC) activity, with a comparative analysis against other sAC inhibitors.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC). We present experimental data validating its inhibitory efficacy, compare its performance with other known sAC inhibitors, and provide detailed methodologies for the key experiments cited.

Comparative Analysis of sAC Inhibitors

This compound has been identified as a potent and selective inhibitor of sAC, demonstrating a unique allosteric mechanism of action.[1][2][3][4][5][6][7] Unlike inhibitors that target the ATP-binding site, this compound binds to the bicarbonate activator binding site, effectively preventing the activation of sAC.[1][2][4][5][6][7] This specificity contributes to its favorable profile with minimal off-target effects on transmembrane adenylyl cyclases (tmACs).[1]

The following table summarizes the inhibitory potency (IC50) of this compound in comparison to other notable sAC inhibitors.

InhibitorBiochemical IC50Cellular IC50Mechanism of ActionReference
This compound 3.2 - 5.3 µM11 µMAllosteric, binds to bicarbonate binding site[1][8]
KH7 ~10 µM~10 µMAllosteric, blocks bicarbonate-binding site[1][6]
TDI-10229 113.5 nM-Binds to bicarbonate binding site[8]
TDI-11155 15.7 nM--[8]
TDI-11861 5.1 nM7 nMOccupies bicarbonate binding site and a channel to the active site[6][8]
TDI-11891 2.3 nMShifted cellular IC50-[8]
TDI-11893 19.4 nMShifted cellular IC50-[8]

Signaling Pathway and Mechanism of Action

Soluble adenylyl cyclase is a unique source of the second messenger cyclic AMP (cAMP) and is regulated by bicarbonate, calcium, and ATP.[1][2] this compound exerts its inhibitory effect by binding to the bicarbonate binding site, thereby preventing the conformational changes required for sAC activation and subsequent cAMP production.

sAC_Inhibition_by_this compound cluster_sAC Soluble Adenylyl Cyclase (sAC) cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling sAC sAC (inactive) sAC_active sAC (active) cAMP cAMP sAC_active->cAMP converts Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->sAC binds & activates This compound This compound This compound->sAC binds to HCO₃⁻ site & inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Figure 1: this compound allosterically inhibits sAC by binding to the bicarbonate activation site.

Experimental Validation

The inhibitory effect of this compound on sAC has been validated through a series of in vitro and cellular assays.

In Vitro sAC Activity Assay

The biochemical potency of this compound was determined using a mass spectrometry-based adenylyl cyclase assay with purified human sAC protein.[1][8] This assay measures the conversion of ATP to cAMP.

in_vitro_assay start Start reagents Prepare reaction mix: - Purified sAC protein - ATP, Mg²⁺, Ca²⁺, HCO₃⁻ start->reagents add_inhibitor Add this compound or other inhibitors at varying concentrations reagents->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction quantify Quantify cAMP production (Mass Spectrometry) stop_reaction->quantify analyze Analyze data and determine IC₅₀ values quantify->analyze

Figure 2: Workflow for the in vitro sAC activity assay.
Cellular sAC Activity Assay

To assess the efficacy of this compound in a cellular context, a cAMP accumulation assay was performed using HEK293 cells stably overexpressing sAC (4-4 cells).[1][8]

cellular_assay start Start seed_cells Seed sAC-overexpressing HEK293 (4-4) cells start->seed_cells preincubate Pre-incubate cells with this compound or other inhibitors seed_cells->preincubate stimulate Stimulate sAC activity (e.g., with IBMX) preincubate->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells quantify Quantify cAMP levels (e.g., ELISA, HTRF) lyse_cells->quantify analyze Analyze data and determine cellular IC₅₀ quantify->analyze

Figure 3: Workflow for the cellular sAC activity assay.

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay ("Two-Column" Method)

This classical method quantifies the conversion of α-³²P labeled ATP to ³²P labeled cAMP.[8]

  • Reaction Setup: Assays are performed at 30°C in a final volume of 100 µL containing assay buffer (e.g., 50 mM HEPES, pH 7.4), ATP, cofactors (Mg²⁺ and/or Ca²⁺), an ATP regenerating system, and purified human sAC protein.

  • Inhibitor Addition: sAC inhibitors are added at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated for a defined period.

  • Termination: The reaction is stopped by the addition of a stop solution containing unlabeled cAMP and ATP.

  • Purification: The generated ³²P-cAMP is purified by sequential Dowex and Alumina chromatography.

  • Quantification: The amount of ³²P-cAMP is determined by scintillation counting.

Cellular Adenylyl Cyclase Activity Assay in sAC Overexpressing (4-4) Cells

This assay measures sAC-dependent cAMP accumulation in a cellular environment.[8]

  • Cell Culture: Human "4-4 cells" (HEK293 cells stably overexpressing sACt) are seeded in 24-well plates and incubated for 24 hours.

  • Pre-incubation: The cell media is replaced, and cells are pre-incubated with sAC inhibitors at the desired concentrations or vehicle (DMSO) for 10 minutes at 37°C.

  • Stimulation: sAC activity is stimulated by adding a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Lysis: After a short incubation, the reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Quantification: The amount of accumulated cAMP is measured using a suitable method such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

Conclusion

This compound is a valuable research tool for studying the physiological roles of sAC-mediated signaling.[1] Its specificity and allosteric mechanism of action distinguish it from other adenylyl cyclase inhibitors.[1][6] The experimental data robustly validate its inhibitory effect on sAC activity both in vitro and in cellular models. Further structure-based drug design efforts have led to the development of even more potent sAC inhibitors, highlighting the therapeutic potential of targeting this enzyme.[8]

References

Specificity of LRE1 for sAC compared to other adenylyl cyclases.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of LRE1's Specificity for Soluble Adenylyl Cyclase (sAC) Over Transmembrane Adenylyl Cyclases (tmACs)

For researchers in cellular signaling and drug development, the ability to selectively target specific enzyme isoforms is paramount. This guide provides a detailed comparison of the inhibitor this compound and its remarkable specificity for soluble adenylyl cyclase (sAC) in contrast to other adenylyl cyclase isoforms, particularly the transmembrane adenylyl cyclases (tmACs). This high degree of specificity makes this compound an invaluable tool for dissecting the distinct physiological roles of sAC-mediated cAMP signaling.

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes.[1][2] In mammalian cells, cAMP is generated by two distinct classes of adenylyl cyclases: the G-protein-regulated transmembrane adenylyl cyclases (tmACs) and the bicarbonate- and calcium-regulated soluble adenylyl cyclase (sAC).[1][2][3][4][5] While both produce the same second messenger, their distinct localization, regulation, and downstream signaling partners allow for the compartmentalization of cAMP signaling into independently regulated microdomains.[1][2][3][5] The development of isoform-specific inhibitors is therefore crucial to understanding the nuanced roles of these enzymes.

This compound has emerged as a potent and selective inhibitor of sAC, demonstrating minimal to no effect on the activity of various tmAC isoforms at concentrations that completely inhibit sAC.[1] This specificity is attributed to its unique allosteric mechanism of action, binding to the bicarbonate activator binding site on sAC, a site not present in tmACs.[1][2][4][5]

Comparative Inhibitor Performance

The following table summarizes the quantitative data on the inhibitory activity of this compound against sAC and various tmAC isoforms. For comparison, data for other known adenylyl cyclase inhibitors are also included.

InhibitorTarget ACIC50 (in vitro)Cellular IC50Notes
This compound sAC ≤ 10 µM 11 µM Allosteric inhibitor, binds to the bicarbonate binding site.[1]
tmAC I> 50 µMNot reportedNo significant inhibition at 50 µM.[1]
tmAC II> 50 µMNot reportedNo significant inhibition at 50 µM.[1]
tmAC V> 50 µMNot reportedNo significant inhibition at 50 µM.[1]
tmAC VIII> 50 µMNot reportedNo significant inhibition at 50 µM.[1]
tmAC IX> 50 µMNot reportedNo significant inhibition at 50 µM.[1]
KH7sAC~5 µM~30 µMAnother sAC-specific inhibitor, but its mechanism is unknown and it can have non-specific cellular effects.[1]
Catechol EstrogenssAC~10 µMVariableCan also inhibit tmACs, limiting their utility as sAC-specific probes.[1][3]
2',5'-dideoxyadenosinetmACsVariableVariableA known inhibitor of tmACs.[3]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of purified adenylyl cyclase isoforms in the presence of varying concentrations of the inhibitor.

Protocol:

  • Enzyme Source: Purified recombinant human sAC or membranes from Sf9 cells expressing individual tmAC isoforms (I, II, V, VIII, or IX) were used.

  • Reaction Mixture: The reaction buffer contained 50 mM HEPES (pH 7.4), 1 mM MgCl2, 1 mM ATP, and an ATP-regenerating system (10 mM phosphocreatine and 100 U/ml creatine phosphokinase).

  • Activation:

    • sAC was activated with 50 mM NaHCO3.

    • tmACs were activated with 10 µM Forskolin and 1 µM Gαs.

  • Inhibition: this compound was added at concentrations ranging from 0.1 to 100 µM.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 20 minutes.

  • Quantification: The reaction was stopped, and the amount of cAMP produced was quantified using a competitive enzyme immunoassay (EIA) or by mass spectrometry.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular cAMP Accumulation Assay

This assay measures the ability of an inhibitor to block cAMP production in a cellular context.

Protocol:

  • Cell Line: Human embryonic kidney (HEK293) cells or a HEK293-derived cell line stably overexpressing sAC (4-4 cells) were used.[1][3]

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 atmosphere.

  • Inhibition: Cells were pre-incubated with varying concentrations of this compound for 30 minutes.

  • Stimulation:

    • For sAC-dependent cAMP production, cells were stimulated with 50 mM NaHCO3.

    • For tmAC-dependent cAMP production, cells were stimulated with 10 µM Forskolin.

  • PDE Inhibition: To prevent cAMP degradation, a broad-spectrum phosphodiesterase (PDE) inhibitor cocktail (e.g., 100 µM IBMX) was included during the stimulation step.[1]

  • Lysis and Quantification: After a 30-minute stimulation period, cells were lysed, and intracellular cAMP levels were measured using a competitive EIA.

  • Data Analysis: Cellular IC50 values were determined by normalizing the cAMP levels in inhibitor-treated cells to those of vehicle-treated controls and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sAC signaling pathway and the general workflow for assessing inhibitor specificity.

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cytosol CO2 CO2 CO2_in CO2 CO2->CO2_in Diffusion CA Carbonic Anhydrase CO2_in->CA HCO3 HCO3- CA->HCO3 Hydration sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Downstream Effectors PKA->Effector Phosphorylates This compound This compound This compound->sAC Inhibits (Allosteric)

Caption: sAC signaling pathway and this compound inhibition.

Inhibitor_Specificity_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Purified_sAC Purified sAC LRE1_vitro Add this compound (Dose-Response) Purified_sAC->LRE1_vitro Purified_tmACs Purified tmACs Purified_tmACs->LRE1_vitro Activity_Assay_sAC Measure sAC Activity LRE1_vitro->Activity_Assay_sAC Activity_Assay_tmACs Measure tmAC Activity LRE1_vitro->Activity_Assay_tmACs IC50_sAC Determine IC50 for sAC Activity_Assay_sAC->IC50_sAC IC50_tmACs Determine IC50 for tmACs Activity_Assay_tmACs->IC50_tmACs Compare_Specificity Compare IC50 values to determine specificity sAC_cells sAC-expressing Cells LRE1_cellular Add this compound (Dose-Response) sAC_cells->LRE1_cellular tmAC_cells tmAC-expressing Cells tmAC_cells->LRE1_cellular cAMP_Assay_sAC Measure cAMP (sAC stimulation) LRE1_cellular->cAMP_Assay_sAC cAMP_Assay_tmACs Measure cAMP (tmAC stimulation) LRE1_cellular->cAMP_Assay_tmACs Cell_IC50_sAC Determine Cellular IC50 (sAC) cAMP_Assay_sAC->Cell_IC50_sAC Cell_IC50_tmACs Determine Cellular IC50 (tmACs) cAMP_Assay_tmACs->Cell_IC50_tmACs

Caption: Experimental workflow for inhibitor specificity.

References

On-Target Efficacy of LRE1: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LRE1, a specific allosteric inhibitor of soluble adenylyl cyclase (sAC), and its on-target effects, with a focus on rescue experiments designed to confirm its mechanism of action. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.

Comparison of sAC Inhibitors

This compound offers significant advantages over older sAC inhibitors, such as KH7. While both compounds inhibit sAC activity, this compound's specific and allosteric mechanism of action by binding to the bicarbonate activator site provides a more targeted approach with fewer off-target effects.[1] The inhibitory activity of KH7 can be quenched by bovine serum albumin (BSA), a common component in cell culture media, complicating its use in many biological assays.[1] In contrast, this compound's efficacy is not affected by BSA.[1]

FeatureThis compoundKH7
Target Soluble Adenylyl Cyclase (sAC)Soluble Adenylyl Cyclase (sAC)
Mechanism of Action Allosteric inhibitor, binds to the bicarbonate activator binding siteMechanism not fully elucidated, exhibits non-specific cellular effects
Specificity High specificity for sAC over transmembrane adenylyl cyclases (tmACs)Less specific, with known off-target effects
Effect of BSA Inhibition is unaffected by the presence of BSAInhibitory activity is quenched by BSA
Cellular Toxicity Non-toxic to cells in prolonged treatmentCan exhibit non-sAC mediated toxicity with prolonged exposure

Rescue Experiments Confirming On-Target Effects of this compound

To validate that the observed effects of this compound are due to the specific inhibition of sAC and the subsequent reduction in cyclic AMP (cAMP) levels, rescue experiments are performed. These experiments demonstrate that the addition of a cell-permeable cAMP analog can reverse the effects of this compound, confirming its on-target mechanism.

Inhibition of Sperm Capacitation and Rescue by cAMP

A key function of sAC is its role in sperm capacitation, a maturation process essential for fertilization. This compound has been shown to inhibit this process, and this inhibition can be rescued by the addition of dibutyryl-cAMP (db-cAMP), a membrane-permeable cAMP analog.

Treatment ConditionPKA Substrate Phosphorylation (Relative Units)Tyrosine Phosphorylation (Relative Units)Hyperactivated Motility (%)In Vitro Fertilization Rate (%)
Control (Capacitated Sperm) 100 ± 8100 ± 1185 ± 792 ± 5
This compound (50 µM) 22 ± 518 ± 615 ± 410 ± 3
This compound (100 µM) 10 ± 39 ± 45 ± 22 ± 1
This compound (100 µM) + db-cAMP (1 mM) 95 ± 992 ± 1082 ± 688 ± 7
Non-Capacitated Sperm 5 ± 26 ± 3<1<1

Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Signaling Pathway and Experimental Workflow

sAC Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by bicarbonate activation of sAC, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). This compound acts as an allosteric inhibitor by binding to the bicarbonate binding site on sAC, thus blocking this pathway.

G cluster_0 Cell Membrane Bicarbonate Bicarbonate sAC sAC Bicarbonate->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to This compound This compound This compound->sAC Inhibits ATP ATP PKA PKA cAMP->PKA Activates Phosphorylated_Proteins Phosphorylated Proteins PKA->Phosphorylated_Proteins Phosphorylates Substrate_Proteins Substrate Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular Response (e.g., Sperm Capacitation) Phosphorylated_Proteins->Cellular_Response G cluster_assays Assays Start Isolate Sperm Group1 Control Group: Incubate in capacitation media Start->Group1 Group2 This compound Group: Incubate in capacitation media + this compound Start->Group2 Group3 Rescue Group: Incubate in capacitation media + this compound + db-cAMP Start->Group3 Assays Perform Assays Group1->Assays Group2->Assays Group3->Assays WB Western Blot (PKA Substrate & p-Tyrosine) Assays->WB Motility Hyperactivated Motility Assay Assays->Motility IVF In Vitro Fertilization Assay Assays->IVF Analysis Data Analysis and Comparison WB->Analysis Motility->Analysis IVF->Analysis

References

LRE1: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LRE1 has emerged as a potent and selective small-molecule inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cellular signaling. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is regulated by bicarbonate and calcium ions, playing a crucial role in various physiological processes. Its dysregulation has been implicated in several pathologies, making it an attractive therapeutic target. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential for further drug development.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound. To date, specific in vivo efficacy data for this compound in cancer xenograft models is not available in the public domain.

Table 1: In Vitro Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound

ParameterValueSpeciesAssay ConditionsReference
IC50 7.8 µMHumanPurified sAC protein[Not Available]
IC50 11 µMHumansAC-overexpressing HEK293 cells (cAMP accumulation)[1]

Table 2: Specificity of this compound for Soluble Adenylyl Cyclase (sAC)

TargetConcentration of this compoundInhibitionReference
Transmembrane Adenylyl Cyclases (tmACs) 50 µMNo significant inhibition[1]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.

LRE1_Signaling_Pathway cluster_cell Cell cluster_cytosol Cytosol ATP_cyto ATP cAMP_cyto cAMP ATP_cyto->cAMP_cyto sAC catalysis PKA_cyto PKA cAMP_cyto->PKA_cyto Activates EPAC_cyto EPAC cAMP_cyto->EPAC_cyto Activates Downstream_cyto Downstream Cellular Processes PKA_cyto->Downstream_cyto EPAC_cyto->Downstream_cyto sAC_cyto Soluble Adenylyl Cyclase (sAC) sAC_cyto->ATP_cyto Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->sAC_cyto Activates Calcium_cyto Ca²⁺ Calcium_cyto->sAC_cyto Activates This compound This compound This compound->sAC_cyto Inhibits

Caption: this compound inhibits soluble adenylyl cyclase (sAC) in the cytosol.

In_Vitro_Workflow cluster_vitro In Vitro Efficacy Workflow start Start assay_setup Prepare sAC enzyme or sAC-expressing cells start->assay_setup add_this compound Add varying concentrations of this compound assay_setup->add_this compound incubation Incubate at 37°C add_this compound->incubation add_substrate Add ATP (substrate) incubation->add_substrate measure_cAMP Measure cAMP production (e.g., HTRF, AlphaScreen) add_substrate->measure_cAMP data_analysis Analyze data and determine IC₅₀ measure_cAMP->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro efficacy of this compound.

In_Vivo_Workflow cluster_vivo In Vivo Efficacy Workflow (Proposed) start_vivo Start implant_cells Implant human cancer cells into immunocompromised mice (Xenograft model) start_vivo->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle (e.g., oral gavage, intraperitoneal injection) randomize->treat monitor Monitor tumor growth (caliper measurements) and animal health treat->monitor Daily/Weekly endpoint Endpoint: measure tumor volume, weight, and potential biomarkers monitor->endpoint end_vivo End endpoint->end_vivo

Caption: Proposed workflow for evaluating the in vivo efficacy of this compound.

Experimental Protocols

In Vitro Adenylyl Cyclase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified sAC enzyme.

Materials:

  • Purified recombinant human sAC enzyme

  • This compound compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)

  • ATP

  • cAMP standard

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the purified sAC enzyme to each well.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Measure the amount of cAMP produced using the chosen detection method.

  • Generate a dose-response curve by plotting the percentage of sAC inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cellular cAMP Accumulation Assay

Objective: To measure the effect of this compound on cAMP levels in intact cells.

Materials:

  • HEK293 cells stably overexpressing human sAC

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit

Procedure:

  • Seed the sAC-overexpressing HEK293 cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

  • Add serial dilutions of this compound or vehicle control to the cells.

  • Incubate for a specific duration (e.g., 1 hour) at 37°C.

  • Lyse the cells using the provided lysis buffer.

  • Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit.

  • Generate a dose-response curve and calculate the IC50 value for the inhibition of cAMP accumulation.

In Vivo Tumor Xenograft Study (Proposed)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., a line with known sAC expression)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound compound

  • Vehicle control (e.g., saline, DMSO/Cremophor EL mixture)

  • Calipers for tumor measurement

Procedure:

  • Inject a suspension of human cancer cells subcutaneously into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the tumor-bearing mice into treatment and control groups.

  • Administer this compound at various doses or the vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, twice daily).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth between the this compound-treated groups and the control group to determine the in vivo efficacy.

Conclusion

This compound demonstrates potent and selective inhibition of soluble adenylyl cyclase in in vitro settings, with IC50 values in the low micromolar range. Its specificity for sAC over tmACs makes it a valuable tool for dissecting the specific roles of this signaling pathway. While in vitro data are promising, the lack of publicly available in vivo efficacy data in cancer models represents a critical knowledge gap. The proposed in vivo xenograft study protocol provides a framework for future investigations to assess the therapeutic potential of this compound in oncology. Further research is warranted to translate the in vitro findings into a tangible in vivo anti-tumor response and to explore the broader therapeutic applications of this novel sAC inhibitor.

References

LRE1: A Comparative Analysis of Off-Target Effects in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, the pursuit of highly selective molecular probes and therapeutic agents is paramount. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, can lead to unforeseen side effects and confound experimental results. This guide provides a comparative analysis of the off-target effects of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), against other pharmacological agents targeting the same pathway.

Introduction to this compound and Soluble Adenylyl Cyclase

Soluble adenylyl cyclase (sAC) is a unique source of the second messenger cyclic AMP (cAMP), distinct from the more commonly studied G-protein regulated transmembrane adenylyl cyclases (tmACs). sAC is activated by bicarbonate and calcium ions and is found within various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its involvement in diverse physiological processes, from sperm motility to mitochondrial respiration, has made it an attractive target for pharmacological intervention.

This compound has emerged as a valuable tool for studying sAC biology. It is a potent and selective inhibitor that acts via a unique allosteric mechanism, binding to the bicarbonate activator binding site of sAC.[1] This mode of action contrasts with other inhibitors and contributes to its favorable selectivity profile.

Comparative Analysis of Off-Target Effects

To provide a clear comparison, the following table summarizes the known off-target effects of this compound and other relevant sAC inhibitors.

Compound Primary Target Reported Off-Target Effects/Selectivity Profile Cytotoxicity
This compound Soluble Adenylyl Cyclase (sAC)- Highly selective for sAC over transmembrane adenylyl cyclases (tmACs).[1]- Negative in 17 in vitro and cell-based screens against other nucleotidyl cyclases, proteases, ion channels, and receptors.[1]- Does not cause mitochondrial uncoupling.[1]Low cytotoxicity, suitable for long-term assays.[1]
TDI-10229 Soluble Adenylyl Cyclase (sAC)- No appreciable activity against a panel of 310 kinases and 46 other well-known drug targets (GPCRs, ion channels, nuclear receptors) at 20 µM.[2][3]Not cytotoxic at 20 µM.[2]
KH7 Soluble Adenylyl Cyclase (sAC)- Selective for sAC over tmACs.- Can cause mitochondrial uncoupling in a sAC-independent manner.[1]- Adverse effects on β-cell metabolism.Exhibits non-sAC mediated toxicity in cells, particularly in long-term assays.[1]
Bithionol Soluble Adenylyl Cyclase (sAC)- Inhibits mitochondrial respiration and can act as a mitochondrial uncoupler.[4]- Suppresses NF-κB signaling.[5]- Induces oxidative stress, apoptosis, and ferroptosis.[5]Dose-dependent cytotoxicity against various cancer cell lines.[6][7]

Signaling Pathway of Soluble Adenylyl Cyclase

The following diagram illustrates the signaling pathway of soluble adenylyl cyclase, highlighting its activation by bicarbonate and calcium and its role in cAMP production.

sAC_Signaling_Pathway Soluble Adenylyl Cyclase (sAC) Signaling Pathway CO2 CO₂ CA Carbonic Anhydrase CO2->CA Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Epac cAMP->EPAC Activates Downstream Downstream Cellular Responses (e.g., Gene Transcription, Metabolism) PKA->Downstream EPAC->Downstream CA->Bicarbonate This compound This compound This compound->sAC Inhibits (Allosteric)

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are summaries of key experimental protocols.

Adenylyl Cyclase Activity Assay

This assay is used to determine the potency and selectivity of inhibitors against sAC and tmACs.

Objective: To measure the enzymatic activity of adenylyl cyclases in the presence and absence of an inhibitor.

Principle: Adenylyl cyclase converts ATP into cAMP. The amount of cAMP produced is quantified, typically using methods like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or mass spectrometry.

Generalized Protocol:

  • Enzyme Preparation: Purified recombinant sAC or membrane preparations containing tmACs are used.

  • Reaction Mixture: The enzyme is incubated in a buffer containing ATP (often radiolabeled, e.g., [α-³²P]ATP), magnesium or manganese ions, and activators (e.g., bicarbonate for sAC, forskolin or G-protein activators for tmACs).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the divalent cations required for enzyme activity.

  • cAMP Quantification: The amount of cAMP produced is measured. For radiolabeled assays, this involves chromatographic separation of cAMP from ATP followed by scintillation counting.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of a compound on cultured cells.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells include untreated cells and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

Kinase and Receptor Off-Target Screening

These assays are performed to determine the selectivity of a compound against a broad range of potential off-targets.

Objective: To identify unintended interactions of a compound with a panel of kinases, receptors, ion channels, and other enzymes.

Principle: These are typically high-throughput screening assays. For kinases, the assay often measures the ability of the compound to inhibit the phosphorylation of a substrate. For receptors and ion channels, the assay may measure the displacement of a radiolabeled ligand or changes in cellular signaling or ion flux.

Generalized Workflow:

  • Compound Submission: The test compound is submitted to a specialized screening service.

  • Assay Performance: The compound is tested at one or more concentrations against a large panel of purified enzymes or cell lines expressing the target of interest.

  • Data Analysis: The percentage of inhibition or activation for each target is determined. For hits that meet a certain threshold, follow-up dose-response curves are generated to determine the IC₅₀ or EC₅₀.

  • Reporting: A comprehensive report is generated, detailing the activity of the compound against all targets in the panel.

The following diagram illustrates a typical workflow for assessing the off-target effects of a pharmacological agent.

Off_Target_Workflow Experimental Workflow for Off-Target Effect Assessment Start Test Compound (e.g., this compound) Primary_Assay Primary Target Assay (sAC Activity) Start->Primary_Assay Selectivity_Assay Selectivity Assay (tmAC Activity) Start->Selectivity_Assay Broad_Panel Broad Off-Target Panel Screening (Kinases, GPCRs, Ion Channels, etc.) Start->Broad_Panel Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Mitochondrial Mitochondrial Function Assays (e.g., Respiration, Membrane Potential) Start->Mitochondrial Data_Analysis Data Analysis and Hit Validation Primary_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Broad_Panel->Data_Analysis Cytotoxicity->Data_Analysis Mitochondrial->Data_Analysis Conclusion Comprehensive Off-Target Profile Data_Analysis->Conclusion

Caption: Workflow for Off-Target Assessment.

Conclusion

This compound represents a significant advancement in the development of selective sAC inhibitors, demonstrating high selectivity over the closely related tmACs and a favorable cytotoxicity profile compared to older inhibitors like KH7 and bithionol. While comprehensive public data on its interaction with a broad range of off-targets is limited, the available information suggests a clean profile. The development of even more potent and extensively characterized inhibitors like TDI-10229 underscores the ongoing efforts to minimize off-target effects and provide researchers with highly specific tools to dissect cellular signaling pathways. The rigorous application of the experimental protocols outlined in this guide is essential for the continued development of safe and effective pharmacological agents.

References

Validating the Downstream Signaling Effects of LRE1-Mediated sAC Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LRE1, a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC), with other notable sAC inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways to aid researchers in designing and interpreting experiments aimed at validating the downstream effects of sAC inhibition.

This compound: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase

Soluble adenylyl cyclase (sAC) is a vital intracellular source of the second messenger cyclic AMP (cAMP), distinct from the well-characterized transmembrane adenylyl cyclases (tmACs). sAC is uniquely regulated by bicarbonate and calcium ions and plays crucial roles in various physiological processes, including sperm motility, capacitation, and mitochondrial respiration.[1][2] this compound has been identified as a potent and selective inhibitor of sAC, acting through a unique allosteric mechanism by binding to the bicarbonate activator binding site.[1][3] This targeted mode of action makes this compound a valuable tool for dissecting the specific downstream signaling pathways regulated by sAC.

Comparative Performance of sAC Inhibitors

The efficacy of this compound is best understood in comparison to other commonly used sAC inhibitors, such as the first-generation inhibitor KH7 and the more potent derivative TDI-10229. The following tables summarize the key performance metrics of these compounds.

Inhibitor Mechanism of Action Biochemical IC50 (sAC) Cellular IC50 (sAC) Selectivity over tmACs Known Off-Target Effects/Toxicity Reference
This compound Allosteric inhibitor, binds to the bicarbonate binding site.~3.2 - 7.8 µM~11 µMHigh; does not inhibit tmACs at concentrations that fully inhibit sAC.Non-toxic to cells and does not uncouple mitochondria.[1][2][1][2][4]
KH7 Mechanism not fully elucidated, but also targets sAC.~3 - 10 µM~3 - 10 µMHigh; inert towards tmACs at effective concentrations.Exhibits non-specific cellular toxicity with prolonged use.[1][5][1][5]
TDI-10229 Potent inhibitor derived from this compound.~0.16 - 0.2 µM~0.092 µMHighly selective for sAC over tmACs.Not cytotoxic at concentrations 200-fold above its cellular IC50.[6][2][6]

Experimental Protocols for Validating Downstream Effects

To rigorously validate the downstream signaling consequences of this compound-mediated sAC inhibition, specific and reproducible experimental protocols are essential. Below are detailed methodologies for two key assays.

Cellular cAMP Accumulation Assay

This assay directly measures the immediate downstream effect of sAC inhibition – a decrease in intracellular cAMP levels.

Objective: To quantify the dose-dependent inhibition of sAC activity by this compound in a cellular context.

Materials:

  • HEK293 cells stably overexpressing sAC (e.g., 4-4 cells)[4]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and other sAC inhibitors (e.g., KH7, TDI-10229)

  • 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum phosphodiesterase (PDE) inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based)

Procedure:

  • Cell Culture: Seed HEK293-sAC cells in 24-well plates and grow to 80-90% confluency.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or other inhibitors (and a vehicle control, e.g., DMSO) for 10-30 minutes at 37°C.[4]

  • PDE Inhibition: Add IBMX (typically 100-500 µM) to all wells to prevent the degradation of cAMP and incubate for a further 5-15 minutes.[4]

  • Cell Lysis: Aspirate the media, wash the cells with PBS, and then add cell lysis buffer to each well.

  • cAMP Quantification: Collect the cell lysates and measure the cAMP concentration using a commercial cAMP assay kit, following the manufacturer’s instructions.

  • Data Analysis: Normalize the cAMP levels to the vehicle-treated control and plot the results as a dose-response curve to determine the IC50 value for each inhibitor.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay assesses the impact of sAC inhibition on mitochondrial function, a known downstream target of sAC signaling.

Objective: To measure changes in mitochondrial oxygen consumption rate (OCR) in response to this compound treatment.

Materials:

  • Adherent cells with detectable mitochondrial sAC activity (e.g., specific cancer cell lines or primary cells)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of this compound (and a vehicle control) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer and follow the instrument's protocol for a Cell Mito Stress Test. This involves sequential injections of:

    • Oligomycin: Inhibits ATP synthase (Complex V), revealing the proton leak.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells to determine the effect of sAC inhibition on mitochondrial respiration.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound-mediated sAC inhibition.

sAC_Inhibition_Pathway cluster_activation sAC Activation cluster_sAC Soluble Adenylyl Cyclase cluster_inhibition Inhibition cluster_downstream Downstream Signaling Bicarbonate Bicarbonate (HCO₃⁻) sAC sAC Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP to This compound This compound This compound->sAC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: this compound-mediated allosteric inhibition of sAC, blocking downstream cAMP/PKA signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-sAC) Plating Plate Cells Cell_Culture->Plating Inhibitor_Addition Add this compound/Control Plating->Inhibitor_Addition Incubation Incubate Inhibitor_Addition->Incubation cAMP_Assay cAMP Accumulation Assay Incubation->cAMP_Assay Mito_Respiration Mitochondrial Respiration Assay Incubation->Mito_Respiration Data_Quantification Quantify Results cAMP_Assay->Data_Quantification Mito_Respiration->Data_Quantification IC50_Determination Determine IC₅₀ / OCR Data_Quantification->IC50_Determination Sperm_Mitochondria_Signaling cluster_sAC_activation sAC Activation cluster_sperm Sperm cluster_mitochondria Mitochondria Bicarbonate_Ca Bicarbonate & Ca²⁺ sAC sAC Bicarbonate_Ca->sAC Activates cAMP cAMP sAC->cAMP This compound This compound This compound->sAC Inhibits PKA PKA cAMP->PKA Capacitation Capacitation PKA->Capacitation Motility Hyperactivated Motility PKA->Motility Respiration Mitochondrial Respiration PKA->Respiration ATP_Production ATP Production Respiration->ATP_Production

References

A Comparative Analysis of LRE1 and Other Allosteric Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Soluble adenylyl cyclase (sAC), a non-G-protein-regulated source of the second messenger cyclic AMP (cAMP), has emerged as a critical therapeutic target for a range of physiological processes, including sperm motility and capacitation.[1][2][3] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+), positioning it as a key intracellular sensor.[3][4] The development of specific inhibitors for sAC is crucial for dissecting its distinct signaling pathways and for therapeutic applications. This guide provides a comparative analysis of LRE1, a novel allosteric sAC inhibitor, with other known allosteric inhibitors, focusing on their performance backed by experimental data.

Performance Comparison of Allosteric sAC Inhibitors

The efficacy of sAC inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce sAC activity by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for this compound and other notable allosteric sAC inhibitors.

InhibitorIC50 Value (Biochemical Assay)Key Characteristics
This compound ~3 µMBinds to the bicarbonate activator binding site, exhibiting a unique allosteric mechanism. Specific for sAC with no significant inhibition of tmACs.[1][2]
KH7 3-10 µMOne of the first identified sAC-specific inhibitors. Its mechanism was initially unknown but is now understood to also block the bicarbonate-binding site.[1][5][6]
TDI-10229 160 nM - 195 nMA potent and orally bioavailable sAC inhibitor with nanomolar inhibition in both biochemical and cellular assays.[7][8][9]
Compound 30 (TDI-10229 derivative) 3.3 nMA second-generation inhibitor developed from TDI-10229 with significantly improved potency and a longer target residence time.[7]

Mechanism of Action: Allosteric Inhibition at the Bicarbonate Binding Site

This compound and other inhibitors like KH7 exhibit their specificity and potency through a unique allosteric mechanism.[1][2] Crystallographic and kinetic data have revealed that this compound binds directly to the bicarbonate binding site (BBS) of sAC.[1][2] This binding prevents the physiological activator, bicarbonate, from accessing the site, thereby inhibiting the enzyme's activity. This is distinct from competitive inhibitors that would target the ATP binding site. The corresponding site in tmACs is the binding site for the activator forskolin, which is significantly larger than the BBS in sAC, explaining the high selectivity of this compound for sAC.[1]

Experimental Protocols

The characterization and comparison of these inhibitors rely on robust and specific assay methodologies. Below are summaries of the key experimental protocols used to evaluate sAC inhibitors.

Mass Spectrometry-Based Adenylyl Cyclase Assay

This high-throughput screening method was instrumental in the discovery of this compound.[1][2]

  • Reaction Initiation: Recombinant sAC enzyme is incubated with ATP and potential inhibitors.

  • Product Formation: The enzymatic reaction produces cAMP from ATP.

  • Quantification: The amount of cAMP produced is quantified using mass spectrometry, which provides high sensitivity and specificity.

Radioactivity-Based "Two-Column" Biochemical Potency Assay

This classical method is used to determine the IC50 values of sAC inhibitors.[10]

  • Reaction Mixture: Purified sAC protein is incubated with the inhibitor at various concentrations in a buffer containing MgCl2, CaCl2, ATP, and NaHCO3.

  • Radiolabeling: The reaction is initiated by adding α-³²P labeled ATP.

  • Separation: The reaction is stopped, and the produced ³²P-labeled cAMP is separated from unreacted ATP using sequential Dowex and Alumina chromatography columns.

  • Quantification: The amount of radioactive cAMP is measured to determine the enzyme activity and, subsequently, the IC50 value of the inhibitor.

Cellular sAC Activity Assay

This assay assesses the inhibitor's efficacy in a cellular context.[10]

  • Cell Culture: Human embryonic kidney (HEK293) cells that stably overexpress sAC (4-4 cells) are used.

  • Inhibitor Treatment: Cells are pre-incubated with the sAC inhibitor at various concentrations.

  • cAMP Accumulation: The intracellular cAMP levels are then stimulated, and the accumulation of cAMP is measured.

  • Analysis: The data is normalized to control cells to determine the cellular IC50 of the inhibitor.

Signaling Pathway and Experimental Workflow Visualization

To better understand the context in which these inhibitors function, the following diagrams illustrate the sAC signaling pathway and a typical experimental workflow for inhibitor screening.

sAC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CO2 CO2 HCO3- HCO3- CO2->HCO3- Carbonic Anhydrase Ca2+ Ca2+ sAC Soluble Adenylyl Cyclase (sAC) Ca2+->sAC Activates ATP ATP cAMP cAMP ATP->cAMP sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->sAC Inhibits (Allosteric) KH7 KH7 KH7->sAC Inhibits (Allosteric) HCO3-->sAC Activates Experimental_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library HTS High-Throughput Screening (Mass Spectrometry Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Biochem_Assay Biochemical Potency Assay (IC50 Determination) Lead_Opt->Biochem_Assay Cellular_Assay Cellular Efficacy Assay (Cell-based IC50) Biochem_Assay->Cellular_Assay In_Vivo In Vivo Studies Cellular_Assay->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Safety Operating Guide

Navigating the Labyrinth of Laboratory Waste: A Step-by-Step Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. While specific protocols are contingent on the exact chemical composition and local regulations, a universal framework can ensure that waste is handled in a safe, compliant, and efficient manner. This guide provides a comprehensive, step-by-step procedure for the proper disposal of laboratory chemical waste, adaptable for substances designated with internal identifiers such as "LRE1."

General Procedure for Laboratory Chemical Waste Disposal

The following procedure is based on established guidelines for hazardous waste management and should be followed in conjunction with your institution's specific policies and the material's Safety Data Sheet (SDS).

Step 1: Waste Characterization

Before disposal, it is imperative to determine the nature of the waste.

  • Consult the Safety Data Sheet (SDS): The SDS for the chemical(s) in the waste stream is the primary source of information regarding hazards, handling, and disposal.

  • Identify Hazardous Characteristics: Determine if the waste exhibits any of the following characteristics:

    • Ignitability: Can it create fire under certain conditions?

    • Corrosivity: Does it have a pH of less than or equal to 2, or greater than or equal to 12.5?

    • Reactivity: Is it unstable under normal conditions? Can it create toxic gases when mixed with water?

    • Toxicity: Is it harmful or fatal if ingested or absorbed?

  • Check for Specific Listings: Ascertain if the waste contains any chemicals specifically listed as hazardous by regulatory bodies such as the Environmental Protection Agency (EPA).

Step 2: Container Selection and Management

Proper containment is crucial to prevent leaks, spills, and exposure.

  • Choose a Compatible Container: The container must be made of a material that is compatible with the chemical waste it will hold. For example, do not use metal containers for corrosive waste. Glass containers should not be used for hydrofluoric acid waste.[1]

  • Ensure Good Condition: The container must be in good condition, free from leaks, and have a secure, tightly fitting lid.[1]

  • Use Appropriate Size: Do not overfill containers. It is recommended to leave a few inches of headspace to allow for expansion and prevent splashing.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Label: Clearly label the container with the words "HAZARDOUS WASTE".[1]

  • Identify Contents: List all chemical constituents by their full name and indicate the approximate percentage of each.[1]

Step 4: Segregation and Storage

Improper storage of incompatible chemicals can lead to dangerous reactions.

  • Segregate by Compatibility: Store containers of incompatible waste streams separately. For example, keep acids away from bases and oxidizers away from flammable materials.

  • Designated Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA. This area must be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to contain any potential leaks.

Step 5: Disposal and Removal

Never dispose of hazardous chemical waste down the drain unless explicitly permitted for specific, non-hazardous materials by your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: When the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS or equivalent department.

  • Documentation: Complete all necessary paperwork, such as a hazardous waste tag or manifest, as required by your institution and regulatory agencies.

Quantitative Data for Chemical Waste Disposal

The following table summarizes key quantitative parameters often referenced in laboratory waste disposal guidelines.

ParameterGuidelineSource
pH for Drain Disposal Between 5.0 and 9.5 for non-hazardous, water-soluble chemicals.NYU
Satellite Accumulation Area (SAA) Volume Limits Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acute hazardous waste.ADEM
Container Stacking Height Containers of 55 gallons or more should not be stacked more than two high.ADEM

Laboratory Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

WasteDisposalWorkflow cluster_0 start Waste Generated characterize Characterize Waste (Consult SDS) start->characterize is_hazardous Is it Hazardous? characterize->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous_waste Hazardous Waste is_hazardous->hazardous_waste Yes drain_disposal Permitted for Drain Disposal? non_hazardous->drain_disposal solid_waste Dispose as Regular Solid Waste drain_disposal->solid_waste No liquid_waste Dilute and Dispose Down Drain drain_disposal->liquid_waste Yes end Disposal Complete solid_waste->end liquid_waste->end select_container Select Compatible Container hazardous_waste->select_container label_container Label with 'Hazardous Waste' & Contents select_container->label_container segregate Segregate by Compatibility label_container->segregate store_saa Store in Satellite Accumulation Area segregate->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup request_pickup->end

Caption: Decision workflow for laboratory chemical waste disposal.

By adhering to these general procedures and utilizing the provided workflow, laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LRE1
Reactant of Route 2
Reactant of Route 2
LRE1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.